molecular formula C11H17N B1581728 4-Pentylaniline CAS No. 33228-44-3

4-Pentylaniline

Cat. No.: B1581728
CAS No.: 33228-44-3
M. Wt: 163.26 g/mol
InChI Key: DGFTWBUZRHAHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 4-Pentylaniline within Aromatic Amine Chemistry

Aromatic amines, a class of organic compounds featuring an amino group bonded to an aromatic ring, are fundamental to many areas of chemistry. Aniline (B41778), the simplest aromatic amine, exhibits a rich and diverse chemistry. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. chemistrysteps.combyjus.com

This compound is a derivative of aniline where a pentyl group (a five-carbon alkyl chain) is attached at the para-position of the benzene ring. cymitquimica.com This substitution significantly influences the molecule's physical and chemical properties. The pentyl group, being an electron-donating group, can further enhance the electron density of the aromatic ring, potentially affecting its reactivity in comparison to unsubstituted aniline. chemistrysteps.com The presence of the alkyl chain also imparts a degree of hydrophobicity to the molecule, influencing its solubility and intermolecular interactions. cymitquimica.com

Significance of the para-Substituted Aniline Moiety in Chemical Design

The para-substitution pattern in aniline derivatives is of particular importance in chemical design for several reasons. It allows for a linear molecular geometry, which is often crucial for the design of materials with specific properties, such as liquid crystals. tandfonline.comannualreviews.org The substituent at the para position can be strategically varied to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and supramolecular assembly.

In the case of this compound, the pentyl group at the para-position provides a flexible, non-polar tail that can influence the packing of molecules in the solid state or in liquid crystalline phases. soton.ac.uk This control over molecular organization is a key principle in materials science, enabling the development of materials with tailored optical and electronic properties. worldscientific.com

Overview of this compound's Foundational Role in Organic Synthesis and Materials Science

This compound serves as a versatile intermediate in organic synthesis. musechem.com Its amino group can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. A notable application is its use in the synthesis of azo compounds, such as 4-[(4′-pentyl)azo]phenol, through a diazo-coupling reaction with phenol (B47542). fishersci.atthermofisher.comlookchem.com

In materials science, this compound is a key building block for liquid crystals. cymitquimica.com The combination of the rigid aromatic core and the flexible pentyl chain is a common design motif for calamitic (rod-shaped) liquid crystals. annualreviews.org These materials exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals, finding applications in display technologies and optical switching devices. tandfonline.comworldscientific.com Furthermore, derivatives of this compound are investigated for their potential use in the synthesis of polymers and other advanced materials. musechem.comontosight.ai

Current Research Trajectories and Emerging Applications of this compound

Current research involving this compound continues to explore its utility in several cutting-edge areas. In the field of supramolecular chemistry, the specific recognition properties of molecules derived from this compound are being investigated. For instance, it has been used in studies on synthetic imine polymerase, where its reaction with 4-pentylbenzaldehyde (B1294691) is catalyzed by hydrogen-bonding oligomers. rsc.org

The development of novel liquid crystalline materials remains a primary focus. Researchers are exploring the synthesis and characterization of new liquid crystals derived from this compound, such as terephthalylidene-bis-4-n-pentylaniline (TBPA), which exhibits a rare smectic F phase. journaldephysique.orgresearchgate.net These studies aim to understand the relationship between molecular structure and mesophase behavior to design materials with specific and desirable properties. Additionally, the catalytic functionalization of the C(sp3)–H bonds in the pentyl chain of this compound is an area of active research, aiming to develop new methods for the selective synthesis of complex organic molecules. rsc.org

Scope and Objectives of the Research Compendium

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The subsequent sections will detail its chemical and physical properties, methods of synthesis, and its specific applications as a precursor in the synthesis of other compounds and in the development of advanced materials. The information presented is based on established scientific literature and is intended to be a resource for researchers and students interested in the chemistry and applications of this important aromatic amine.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C11H17N thermofisher.comnih.gov
Molecular Weight 163.26 g/mol thermofisher.com
Appearance Clear colorless to yellow to orange liquid thermofisher.com
Density 0.919 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Boiling Point 266.5 °C at 760 mmHg lookchem.com
Refractive Index 1.53 (lit.) chemicalbook.comsigmaaldrich.com
Solubility Sparingly soluble in water fishersci.atchemicalbook.com
Flash Point 113.5 °C lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFTWBUZRHAHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040707
Record name 4-Pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33228-44-3
Record name 4-Pentylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33228-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-pentylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PENTYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ROJ0G9HIU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Pentylaniline

Established Synthetic Routes to 4-Pentylaniline

Two primary methods have been historically established for the synthesis of this compound: the direct alkylation of aniline (B41778) and the reduction of a nitrated precursor.

Alkylation of Aniline with Pentyl Halides

The synthesis of this compound can be approached through the Friedel-Crafts alkylation of aniline with a pentyl halide (e.g., 1-chloropentane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org In this electrophilic aromatic substitution reaction, the Lewis acid activates the pentyl halide, facilitating the generation of a carbocation or a related electrophilic species. masterorganicchemistry.com The aromatic ring of aniline then acts as a nucleophile, attacking the electrophile to form a new carbon-carbon bond.

However, this method is fraught with significant challenges when applied to aniline. The amino group (-NH₂) is a strong Lewis base and reacts with the AlCl₃ catalyst. doubtnut.com This interaction forms a complex that deactivates the aromatic ring towards the desired electrophilic substitution, often leading to very low yields. doubtnut.com Furthermore, the alkyl group is an activating group, meaning the product, this compound, is more reactive than the starting material, aniline. This frequently leads to polyalkylation, where multiple pentyl groups are added to the benzene (B151609) ring, reducing the selectivity and yield of the desired mono-pentylated product. libretexts.orgsaskoer.ca

Reduction of 4-Nitropentylbenzene

A more common and generally more efficient route to this compound involves the reduction of 4-nitropentylbenzene. This two-step approach begins with the Friedel-Crafts alkylation of nitrobenzene (B124822) with a pentyl halide to form 4-nitropentylbenzene. The strongly deactivating nitro group directs the incoming alkyl group primarily to the meta position, so an alternative synthesis of the 4-nitropentylbenzene precursor is often required. Once obtained, the nitro group of 4-nitropentylbenzene is readily reduced to the corresponding primary amine.

This reduction is a standard transformation in organic synthesis and can be achieved with high efficiency using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂). researchgate.netresearchgate.net This process is typically clean and high-yielding. lboro.ac.uk Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This pathway is generally preferred for its high selectivity and the avoidance of the polyalkylation and catalyst deactivation issues associated with direct aniline alkylation. rsc.org

Comparative Analysis of Synthetic Efficiencies and Yields

When comparing the two established routes, the reduction of 4-nitropentylbenzene is demonstrably superior to the direct alkylation of aniline for the synthesis of this compound.

Yield and Selectivity: The reduction of 4-nitropentylbenzene typically provides higher yields and greater selectivity. The reaction is specific to the nitro group, leaving the alkylated ring intact and avoiding the formation of isomeric or poly-substituted byproducts. In contrast, Friedel-Crafts alkylation of aniline suffers from low yields due to catalyst deactivation and poor selectivity caused by over-alkylation. libretexts.orgdoubtnut.com

Process Control: The reduction pathway offers better process control. The hydrogenation of a nitro group is a well-understood and reliable reaction. lboro.ac.uk Direct alkylation of aniline is harder to control, with outcomes highly sensitive to reaction conditions and the ratio of reactants and catalyst.

Substrate Scope: While the reduction method requires the prior synthesis of 4-nitropentylbenzene, it represents a more robust and generally applicable strategy for preparing primary anilines with specific alkyl substitution patterns.

Advanced Synthetic Strategies and Catalytic Approaches

Beyond its synthesis, this compound serves as a key building block in advanced organic reactions, particularly in the formation of new carbon-nitrogen bonds catalyzed by transition metals.

Palladium-Catalyzed N-Arylation Reactions Utilizing this compound

This compound is an important coupling partner in palladium-catalyzed N-arylation reactions, commonly known as the Buchwald-Hartwig amination. wikipedia.org This reaction creates a new C-N bond between the nitrogen of an amine and an aryl halide or pseudohalide. numberanalytics.com In a notable application, this compound was used as the amine component in a double N-arylation reaction to synthesize functionalized 2,7-diazacarbazoles from tetra-halogenated 4,4'-bipyridines. beilstein-journals.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgsyr.edu

Ligand Effects on Reaction Efficiency and Selectivity (e.g., Xantphos, Biaryl Monophosphines, t-Bu3P, SPhos, XPhos)

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The ligand influences the stability, reactivity, and selectivity of the catalyst. A study on the double N-arylation of a dihalogenated bipyridine with this compound systematically investigated the effect of different ligands on the reaction yield. beilstein-journals.orgnih.gov

The ligands tested included the chelating ligand Xantphos, the bulky monodentate ligand tri-tert-butylphosphine (B79228) (t-Bu₃P), and several sterically hindered biaryl monophosphine ligands (JohnPhos, SPhos, and XPhos). beilstein-journals.orgnih.gov The results demonstrated that bulkier, more electron-rich monophosphine ligands significantly improved the reaction outcome. The chelating Xantphos ligand resulted in a poor yield, while t-Bu₃P and the biaryl monophosphine JohnPhos gave moderate yields. beilstein-journals.orgnih.gov The more sterically demanding biaryl ligands, SPhos and particularly XPhos, provided the best results, with XPhos achieving the optimal yield of 61%. beilstein-journals.orgnih.gov The increased steric bulk of ligands like XPhos is thought to enhance the stability and activity of the palladium catalyst at the high temperatures required for the reaction and to promote the crucial reductive elimination step. beilstein-journals.orgsyr.edu

Table 1: Effect of Different Ligands on the Yield of a Double N-Arylation Reaction with this compound beilstein-journals.orgnih.gov
LigandLigand TypeYield (%)Observation
XantphosBidentate (Chelating)PoorIneffective under the reaction conditions.
t-Bu₃PMonodentate AlkylphosphineModerateShowed moderate catalytic activity.
JohnPhosBiaryl MonophosphineModerateComparable performance to t-Bu₃P.
SPhosBiaryl MonophosphineGoodDemonstrated good efficiency.
XPhosBiaryl Monophosphine61Optimal ligand, providing the highest yield.
Regioselective Synthesis of Functionalized Diazacarbazoles via Double N-Arylation

The regioselective synthesis of functionalized diazacarbazoles can be achieved through a double N-arylation reaction, a powerful tool in the construction of complex nitrogen-containing heterocyclic compounds. One notable application involves the use of this compound in a palladium-catalyzed double N-arylation of polyhalogenated 4,4'-bipyridines to produce 2,7-diazacarbazoles. acs.orgsioc-journal.cnacs.org This transformation is a site-selective Buchwald-Hartwig double amination, which allows for the formation of specific isomers. acs.org

The reaction's efficiency is highly dependent on the choice of ligand and catalyst system. In a study involving the reaction of a tetra-halogenated 4,4'-bipyridine (B149096) with this compound, several palladium-based catalyst systems were investigated. acs.orgacs.org The use of the Pd–XPhos catalyst system was found to be particularly effective, leading to moderate to good yields of the desired 2,7-diazacarbazole. acs.orgacs.org

The regioselectivity of the double N-arylation is a critical aspect of this synthetic strategy. By carefully selecting the starting materials and reaction conditions, the formation of specific diazacarbazole isomers can be controlled. sioc-journal.cn The resulting functionalized 2,7-diazacarbazoles, bearing the this compound moiety, are of interest for their potential photophysical properties and applications in materials science. acs.org

Table 1: Ligand Efficiency in the Double Amination Reaction with this compound

LigandCatalyst SystemYield of 3a
Xantphos (L1)Pd₂(dba)₃Poor
t-Bu₃P (L2)Pd₂(dba)₃Moderate
JohnPhos (L3)Pd₂(dba)₃Moderate
XPhos (L5)Pd₂(dba)₃Good

Data based on a study of the double amination reaction of 2a with this compound. acs.org

Microwave-Assisted Synthesis Protocols Involving this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgnih.gov This approach has been successfully applied to the synthesis of various compounds, including those involving this compound.

One green chemistry approach involves the microwave-assisted N-alkylation of aromatic amines, such as this compound, in water without the need for a catalyst. acs.org This method provides a significant improvement over traditional methods that often require hazardous organic solvents and catalysts. acs.org The use of microwave irradiation in water can lead to high conversion rates and selectivity for the desired mono-N-alkylated product. acs.org For example, the reaction of anilines with alkyl halides under microwave irradiation at elevated temperatures can produce N-alkylanilines in good yields. acs.org

The advantages of MAOS include rapid and uniform heating of the reaction mixture, which can enhance reaction rates and improve product selectivity. nih.govnih.gov These protocols are in line with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous substances. nih.govacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Often prolonged (hours to days)Significantly shorter (minutes) rsc.orgnih.gov
Energy Consumption HigherLower rsc.org
Yield Variable, can be lowerOften higher rsc.orgnih.gov
Solvent Use Often requires organic solventsCan be performed in greener solvents like water acs.org
By-product Formation Can be significantOften reduced

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgncl.res.inresearchgate.net The twelve principles of green chemistry provide a framework for developing more environmentally benign synthetic routes. rsc.orgncl.res.inresearchgate.net

Key principles applicable to this compound synthesis include:

Prevention of Waste : Designing synthetic pathways that minimize the formation of by-products is a primary goal. rsc.orgncl.res.in

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ncl.res.in

Use of Safer Solvents and Auxiliaries : Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives like water. ncl.res.inresearchgate.netresearchgate.net

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave synthesis, reduces the environmental and economic impact. rsc.orgncl.res.in

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. ncl.res.inresearchgate.net

Use of Renewable Feedstocks : While not always immediately feasible for aniline derivatives, the long-term goal is to utilize renewable starting materials. rsc.orgncl.res.in

Reduce Derivatives : Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. researchgate.net

Applying these principles to the synthesis of this compound could involve, for instance, the use of catalytic N-alkylation methods over stoichiometric ones, employing microwave-assisted reactions in aqueous media, and selecting synthetic routes with the highest possible atom economy.

Mechanistic Investigations of this compound Formation

Reaction Kinetics and Transition State Analysis

Understanding the reaction kinetics and transition states involved in the formation of this compound is crucial for optimizing synthetic protocols. rsc.orgrsc.org The study of reaction rates and the factors that influence them, such as concentration, temperature, and catalysts, provides insight into the reaction mechanism. rsc.orggoogle.com

One common pathway for the synthesis of N-alkylanilines is the reductive alkylation of anilines. ncl.res.inresearchgate.net The kinetics of such reactions have been studied, revealing complex multi-step processes. researchgate.net For instance, the reductive alkylation of aniline with a ketone involves the initial formation of a Schiff base intermediate, followed by catalytic hydrogenation. ncl.res.inresearchgate.net Kinetic modeling of these reactions often employs models like the Langmuir-Hinshelwood mechanism to describe the adsorption and reaction of substrates on the catalyst surface. acs.orgscirp.org

The rate of reaction is influenced by the concentration of reactants, catalyst loading, and hydrogen pressure. researchgate.net The determination of the rate-determining step, which is the slowest step in the reaction sequence, is a key aspect of kinetic analysis. For some aniline alkylations, the formation of the intermediate has been identified as the rate-limiting step. researchgate.net

Transition state theory provides a framework for understanding the energy profile of a reaction. The reaction proceeds through a high-energy transition state, and the energy required to reach this state is the activation energy. rsc.org By analyzing the structure of the transition state, it is possible to understand the factors that control the reaction's regioselectivity and stereoselectivity. Computational methods are often employed to model transition states and predict reaction outcomes.

Role of the Amino Group as a Nucleophile in Chemical Transformations

The chemical reactivity of this compound is largely dictated by the presence of the amino (-NH₂) group, which acts as a nucleophile. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The nitrogen atom in the amino group of this compound possesses a lone pair of electrons, making it electron-rich and thus nucleophilic.

This nucleophilicity is central to many of its chemical transformations, including N-arylation and N-alkylation reactions. acs.orgacs.org In these reactions, the amino group attacks an electron-deficient carbon atom, leading to the formation of a new carbon-nitrogen bond.

The nucleophilicity of the amino group in anilines can be influenced by substituents on the aromatic ring. Electron-donating groups, such as the pentyl group in this compound, can increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups would decrease it.

In molecules containing multiple potential nucleophilic sites, the relative nucleophilicity of each site determines the course of the reaction. For instance, in a molecule with both an amino and a hydroxyl group, the amino group is generally the stronger nucleophile. This is because nitrogen is less electronegative than oxygen, and its lone pair is more available for donation. This principle is fundamental in predicting the outcome of reactions involving polyfunctional molecules.

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound from reaction mixtures is essential for its use in further synthetic applications. A variety of purification and isolation techniques can be employed, with the choice depending on the nature of the impurities and the scale of the operation.

Commonly used techniques include:

Chromatography : Column chromatography is a widely used method for the purification of organic compounds. Automated flash chromatography systems can provide efficient and rapid separation of the desired product from by-products and unreacted starting materials. acs.org High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering high resolution.

Distillation : If this compound has a significantly different boiling point from the impurities, distillation under reduced pressure can be an effective method for purification.

Crystallization : This technique relies on the differences in solubility between the desired compound and impurities in a particular solvent. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, the pure compound may crystallize out, leaving impurities in the solution.

Extraction : Liquid-liquid extraction can be used to separate this compound from impurities based on their differential solubility in two immiscible liquid phases.

A specific challenge in the synthesis of N-alkylated anilines is the potential for the formation of both mono- and di-alkylated products. A chemical method for separating these involves reacting the mixture with phthalic anhydride. The mono-alkylated aniline reacts to form a phthalanilic acid, which can be separated from the unreacted di-alkylated aniline. The mono-alkylated aniline can then be recovered by hydrolysis of the phthalanilic acid.

The purity of the isolated this compound is typically verified using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net

Chromatographic Separations (e.g., Column Chromatography, HPLC)

The purification of this compound from reaction mixtures and crude products frequently employs various chromatographic techniques. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Both column chromatography and High-Performance Liquid Chromatography (HPLC) are effective methods.

Column Chromatography:

Column chromatography is a widely used preparative technique for purifying this compound and its derivatives. vanderbilt.edumetwarebio.com The selection of the stationary phase and mobile phase is critical, especially given the basic nature of the aniline functional group, which can interact unfavorably with standard silica (B1680970) gel. biotage.com

Research findings indicate several successful approaches:

Silica Gel (SiO₂) Chromatography: Standard silica gel is a common stationary phase. To mitigate the issues of peak tailing and product degradation caused by the acidic nature of silica, a basic modifier is often added to the eluent. biotage.com For instance, in the purification of related amino compounds, a mobile phase of petroleum spirit/ethyl acetate (B1210297) is utilized in flash column chromatography. rsc.org In other syntheses involving this compound, purification was achieved using a silica column with eluents such as a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607). vanderbilt.edufigshare.com

Alumina (B75360) Chromatography: Alumina can serve as a basic alternative to silica gel, preventing the unwanted interaction with basic amines. biotage.com A product derived from this compound was purified on an alumina column using chloroform as the eluent. figshare.com

Ion-Exchange Chromatography: This technique separates compounds based on their charge and is suitable for purifying ionizable compounds like amines. metwarebio.com For basic amines, cation-exchange columns can be effective. metwarebio.com

The following table summarizes various column chromatography conditions reported for the purification of reaction mixtures containing this compound or its direct products.

Stationary PhaseMobile Phase (Eluent)Compound TypeReference
Silica Gel (SiO₂)Hexane / Ethyl AcetateReaction mixture containing a this compound derivative vanderbilt.edu
AluminaChloroformProduct of a reaction involving this compound figshare.com
Silica Gel (SiO₂)Dichloromethane (DCM) / Methanol (MeOH) (99:1)Product of a reaction involving this compound rsc.org
Silica Gel (SiO₂)Petroleum Spirit / Ethyl AcetateCrude product of a nitro reduction to an aniline derivative rsc.org
SCX-2 Modified SilicaMethanol (MeOH)Product of a reaction involving this compound rsc.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a high-resolution technique used for both analytical and preparative-scale purification of anilines. labcompare.comrenyi.hu Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating organic molecules like this compound based on their hydrophobicity. renyi.hu

For the closely related N-pentylaniline, a scalable reverse-phase HPLC method has been developed. sielc.com This method can be adapted for preparative separations to isolate impurities. sielc.com The conditions can be adjusted for mass spectrometry compatibility by substituting the acid modifier. sielc.com

Key parameters for HPLC purification include:

Stationary Phase: Typically a C8 or C18 reversed-phase column. A Newcrom R1 column, a reverse-phase column with low silanol (B1196071) activity, has been specifically used for N-pentylaniline. sielc.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is common. sielc.com For N-pentylaniline, a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been documented. sielc.com Formic acid can be used as an alternative to phosphoric acid for MS-compatible applications. sielc.com

The following table outlines a typical HPLC setup for a related pentylaniline compound.

TechniqueStationary PhaseMobile PhaseApplicationReference
Reverse-Phase HPLCNewcrom R1Acetonitrile (MeCN), Water, and Phosphoric AcidAnalysis and preparative separation of N-Pentylaniline sielc.com

Recrystallization and Distillation Methods

Beyond chromatography, recrystallization and distillation are fundamental techniques for the purification of this compound and its solid derivatives.

Distillation:

As this compound is a liquid at room temperature, distillation is a primary method for its purification. sigmaaldrich.comscbt.comsigmaaldrich.com Fractional distillation under reduced pressure (vacuum distillation) is particularly effective for separating liquids with high boiling points or those that are prone to decomposition at atmospheric pressure. This method separates components of a liquid mixture based on differences in their boiling points.

In a documented synthesis of the closely related isomer, 4-tert-pentylaniline, the final product was purified by fractional distillation under reduced pressure. prepchem.com This demonstrates the applicability and efficacy of the technique for pentylaniline isomers.

CompoundPurification MethodReported ConditionsReference
4-tert-pentylanilineFractional DistillationBoiling Point: 140°-142° C at 16 mbar prepchem.com

Recrystallization:

Recrystallization is the gold standard for purifying solid organic compounds. pitt.edumt.com While this compound itself is a liquid, this technique is highly relevant for purifying solid derivatives synthesized from it, such as amides, ureas, or salts. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent at varying temperatures. uomustansiriyah.edu.iq

The general procedure involves:

Dissolving the impure solid in a minimum amount of a hot solvent. tifr.res.in

Filtering the hot solution to remove any insoluble impurities. tifr.res.in

Allowing the solution to cool slowly, which permits the formation of pure crystals of the desired compound. tifr.res.in

Collecting the purified crystals by filtration. pitt.edu

In one study, a thiourea (B124793) derivative of this compound was synthesized, and the resulting crude residue was purified by recrystallization from a dichloromethane/hexane solvent system. rsc.org The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures. uomustansiriyah.edu.iq

Compound TypePurification MethodSolvent SystemReference
Thiourea derivative of this compoundRecrystallizationDichloromethane (DCM) / Hexane rsc.org

Chemical Reactivity and Transformation Studies of 4 Pentylaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The amino group (-NH2) of 4-pentylaniline is a potent activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Since the para position is already occupied by the pentyl group, electrophilic substitution is expected to occur at the ortho position (C2 and C6). The pentyl group, being a weak activating group, reinforces this directing effect.

Halogenation (e.g., Chlorination, Bromination)

Halogenation introduces one or more halogen atoms onto the aromatic ring. Due to the high activation by the amino group, these reactions with anilines are often rapid and can lead to polysubstitution if not carefully controlled.

Chlorination: The direct chlorination of anilines can be vigorous. To control the reaction and favor monosubstitution, specific reagents and conditions are employed. While specific studies on the chlorination of this compound are not extensively detailed in readily available literature, the general principles of aniline (B41778) chlorination apply. The reaction would likely proceed by using a mild chlorinating agent or by protecting the amino group, for example, through acetylation to form 4-pentylacetanilide. This moderation prevents multiple halogenations and the formation of undesired byproducts. The acetyl group can be removed by hydrolysis after the chlorination step.

Bromination: The bromination of anilines is a well-established reaction. The high reactivity of the aniline ring towards bromine often leads to the formation of polybrominated products. For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline. To achieve selective monobromination on a substituted aniline like this compound, the reaction conditions must be carefully managed. A patent for the para-bromination of ortho-alkylanilines highlights the challenge of controlling regioselectivity in aniline halogenation due to the highly activating nature of the amino group. google.com For this compound, where the para position is blocked, bromination is expected to occur at the ortho positions. To achieve selective monobromination, a common strategy is to perform the reaction at low temperatures and in a suitable solvent to moderate the reactivity.

Halogenation Reaction Typical Reagents Expected Major Product Key Considerations
Chlorination Chlorine (Cl2), Sulfuryl chloride (SO2Cl2)2-Chloro-4-pentylanilineReaction can be highly exothermic and may require protection of the amino group to prevent oxidation and polysubstitution.
Bromination Bromine (Br2) in a solvent like acetic acid or CCl42-Bromo-4-pentylanilineThe reaction is typically fast; controlling stoichiometry and temperature is crucial to avoid di-substitution at both ortho positions.

Nitration

The nitration of anilines presents a significant challenge because the reaction is typically carried out in a mixture of concentrated nitric acid and sulfuric acid, which are strong oxidizing and acidic media. doubtnut.comquora.com The amino group of aniline is susceptible to oxidation by nitric acid, which can lead to the degradation of the starting material and the formation of tar-like byproducts. doubtnut.com Furthermore, under the strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+). This ion is a meta-directing and deactivating group.

Consequently, direct nitration of aniline yields a mixture of meta, para, and ortho-nitroaniline, with a surprisingly high amount of the meta isomer. doubtnut.com To circumvent these issues, the amino group is often protected by acetylation. The resulting acetanilide (B955) is less susceptible to oxidation, and the acetylamino group is still an ortho, para-director. This strategy allows for a more controlled nitration. For this compound, this would involve the formation of 4-pentylacetanilide, followed by nitration and subsequent deprotection by hydrolysis to yield nitro-substituted this compound. The expected product would be 2-nitro-4-pentylaniline.

Reaction Step Reagents Intermediate/Product
Protection Acetic anhydride4-Pentylacetanilide
Nitration Conc. HNO3, Conc. H2SO42-Nitro-4-pentylacetanilide
Deprotection Acid or base hydrolysis2-Nitro-4-pentylaniline

Sulfonation

Sulfonation of anilines involves heating with concentrated sulfuric acid or fuming sulfuric acid (a solution of SO3 in H2SO4). saskoer.ca The reaction with aniline initially forms the anilinium hydrogen sulfate (B86663) salt. Upon heating to high temperatures (around 180-200 °C), this salt rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). This reaction is an equilibrium process. youtube.com

For this compound, sulfonation is expected to follow a similar pathway. The bulky pentyl group at the para position would sterically hinder the rearrangement to that position. Therefore, the sulfonic acid group (-SO3H) is expected to be introduced at one of the ortho positions (C2 or C6). The reaction is reversible and controlled by the reaction conditions; using concentrated sulfuric acid favors the formation of the sulfonic acid, while heating with dilute aqueous acid can reverse the reaction. youtube.comlibretexts.org

Oxidation and Reduction Pathways of this compound

The amino group and the aromatic ring of this compound are both susceptible to oxidation, while nitro derivatives of the compound can be readily reduced back to the amine.

Formation of Nitro Compounds or Quinones via Oxidation

The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of nitro compounds. For instance, anilines can be oxidized to the corresponding nitro compounds using reagents like potassium permanganate (B83412) or chromium trioxide.

A significant oxidation pathway for anilines is the formation of quinones. The oxidation of aniline itself with an oxidizing agent like manganese dioxide in the presence of sulfuric acid is a known method for the preparation of p-benzoquinone. google.com In this reaction, the amino group is removed, and the para-position is oxidized to a carbonyl group. For this compound, oxidation could potentially lead to the formation of a substituted benzoquinone. The oxidation of hydroquinone, the reduced form of quinone, is a common method for its preparation. sciencemadness.org It is plausible that oxidation of this compound could proceed through a hydroquinone-like intermediate. The oxidation of phenols, which are structurally related to anilines, can also yield quinones. scielo.br

Oxidation Product Typical Oxidizing Agents Expected Product from this compound
Nitro Compound Potassium permanganate (KMnO4), Chromium trioxide (CrO3)4-Pentylnitrobenzene
Quinone Manganese dioxide (MnO2)/H2SO4, Fremy's salt2-Pentyl-1,4-benzoquinone

Reduction of Nitro Derivatives to Amines

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis and is the primary method for preparing aromatic amines. This reaction is directly applicable to the synthesis of this compound from its nitro precursor, 1-nitro-4-pentylbenzene. A variety of reducing agents can be employed for this transformation.

Catalytic hydrogenation is a common and efficient method, typically using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. commonorganicchemistry.com This method is generally clean and produces high yields. Other methods include the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). The Béchamp reduction, which uses iron filings in acidic water, was historically a major industrial route to aniline. nih.gov

Reducing Agent/Method Typical Conditions Key Features
Catalytic Hydrogenation H2, Pd/C or Raney Nickel, Alcohol solventHigh efficiency and clean reaction. Can also reduce other functional groups. commonorganicchemistry.com
Metal and Acid Fe, Sn, or Zn with HClA classic and robust method for nitro group reduction.
Lithium Aluminum Hydride (LiAlH4) Ether or THF solventReduces aliphatic nitro compounds to amines, but can produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Condensation Reactions Involving the Amine Functionality

Condensation reactions are a cornerstone of organic synthesis, where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, such as water. The primary amine group of this compound is a versatile nucleophile, readily participating in such transformations.

Imine Formation with Aldehydes (e.g., 4-Pentylbenzaldehyde)

The reaction between a primary amine and an aldehyde or ketone is a classic method for forming an imine, also known as a Schiff base, characterized by a carbon-nitrogen double bond (C=N). libretexts.orgmasterorganicchemistry.com This reversible reaction typically begins with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde. libretexts.org This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final imine product. libretexts.orglibretexts.org

A specific example of this transformation is the reaction of this compound with 4-pentylbenzaldehyde (B1294691). Research has utilized this specific reaction to study the effects of various catalysts on the rate of imine formation. nih.gov In these studies, the formation of the corresponding imine, N-(4-pentylbenzylidene)-4-pentylaniline, serves as a model system to investigate catalytic processes. nih.gov The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the stable imine. libretexts.org

Table 1: Imine Formation Reaction

Reactant 1 Reactant 2 Product Reaction Type
This compound 4-Pentylbenzaldehyde N-(4-pentylbenzylidene)-4-pentylaniline Condensation / Imine Formation

Polymerization and Oligomerization Reactions

The principles of imine formation can be extended to create larger molecules like oligomers and polymers. When bifunctional monomers (molecules with two reactive groups) are used, such as a dialdehyde (B1249045) and a diamine, polymerization can occur. While this compound itself is a monofunctional amine, its chemistry is relevant to the study of polyaniline (PANI) and its derivatives. PANI is a well-known conducting polymer, typically synthesized through the oxidative polymerization of aniline. nii.ac.jptandfonline.com The synthesis of PANI derivatives often involves modifying the aniline monomer to improve properties like solubility. nii.ac.jprsc.org

Furthermore, studies on the enzymatic polymerization of aromatic amines, which can be generated from the degradation of azo dyes, have been conducted using enzymes like laccase to catalyze coupling reactions. core.ac.uk In the context of controlled oligomerization, the reaction between this compound and 4-pentylbenzaldehyde has been used as a non-polymerizing control to study the catalytic activity of synthetic oligomers designed to act as imine polymerases. nih.gov Asymmetric multicomponent polymerization using aromatic primary amines, aldehydes, and alkynes has also been developed to produce chiral poly(propargylamine)s. acs.org

Diazo-Coupling Reactions and Derivative Synthesis

Diazo-coupling reactions are fundamental to the synthesis of a vast class of colored compounds known as azo dyes. These reactions involve a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.

Synthesis of Azo Dyes (e.g., 4-[(4'-pentyl)azo]phenol)

This compound serves as a precursor in the synthesis of azo dyes. chemicalbook.comthermofisher.comguidechem.com A key example is the preparation of 4-[(4'-pentyl)azo]phenol. chemicalbook.comthermofisher.com The synthesis begins with the diazotization of this compound. This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comsavemyexams.com This converts the primary amine group into a highly reactive diazonium salt (4-pentylbenzenediazonium chloride).

The second step is the azo coupling , which is an electrophilic aromatic substitution reaction. slideshare.netnumberanalytics.com The newly formed diazonium ion, acting as an electrophile, attacks an activated aromatic ring, such as phenol (B47542). slideshare.netorganic-chemistry.org The coupling with phenol occurs under mildly alkaline or neutral conditions, typically at the para position, to yield the final azo compound, 4-[(4'-pentyl)azo]phenol, which contains the characteristic -N=N- azo group linking the two aromatic rings. organic-chemistry.org

Table 2: Synthesis of 4-[(4'-pentyl)azo]phenol

Step Reactants Intermediate/Product
1. Diazotization This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 4-Pentylbenzenediazonium chloride
2. Azo Coupling 4-Pentylbenzenediazonium chloride, Phenol 4-[(4'-pentyl)azo]phenol

Catalytic Transformations Mediated by this compound Derivatives

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org Chiral primary amines and their derivatives are particularly valuable in this domain, enabling the synthesis of specific enantiomers of chiral molecules, a process known as asymmetric synthesis. rsc.orgrsc.org

Organocatalysis and Asymmetric Synthesis

Chiral primary amines are important organocatalysts that can activate carbonyl compounds by forming reactive enamine or iminium ion intermediates. sioc-journal.cnccspublishing.org.cn This catalytic strategy is employed in a wide range of enantioselective transformations. While specific research detailing a derivative of this compound as a primary organocatalyst is not prevalent, the fundamental reactivity of the primary amine group makes it a suitable scaffold for the development of such catalysts.

Therefore, by introducing a chiral moiety to the this compound structure or by incorporating it into a larger, more complex framework (like a guanidine (B92328) or squaramide), it is theoretically possible to create novel organocatalysts. rsc.orgbeilstein-journals.org The pentyl group could also influence the catalyst's solubility and steric environment, potentially tuning its activity and selectivity in asymmetric transformations.

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity (MLC) represents a significant concept in catalysis where both the transition metal center and the ligand are actively involved in the bond-breaking or bond-forming steps of a chemical reaction. wikipedia.orgnih.gov In this mode of catalysis, the ligand is not a mere spectator influencing the steric and electronic environment of the metal, but an active participant in the transformation. wikipedia.org This cooperative action allows for novel reaction pathways and can lead to enhanced reactivity and selectivity. nih.govnih.gov Common modes of MLC involve the ligand acting as a Lewis acid or base, participating in aromatization/dearomatization cycles, or being redox non-innocent. wikipedia.org

While this compound is utilized as a reactant or substrate in various catalytic processes, its specific and direct role as a key component within a defined metal-ligand cooperative catalytic system is not extensively documented in scientific literature. Research has explored the use of this compound in other types of catalytic reactions. For instance, it has been used as a substrate in studies of supramolecular catalysis for imine formation. In one such study, the reaction between 4-pentylbenzaldehyde and this compound was investigated. nih.govrsc.org The catalysis in this system was not based on a classic metal-ligand cooperative mechanism but was facilitated by a synthetic oligomer acting as a catalyst through hydrogen-bonding interactions to accelerate the reaction. nih.govrsc.org

The table below outlines a reaction where this compound acts as a substrate in a catalyzed imine formation, highlighting the components involved.

Reaction Component Role Chemical Name Reference
Substrate 1Aniline componentThis compound nih.govrsc.org
Substrate 2Aldehyde component4-Pentylbenzaldehyde nih.govrsc.org
CatalystSupramolecular catalystPhosphine (B1218219) oxide oligomer (AAA) nih.govrsc.org
ProductImineN-(4-pentylbenzylidene)-4-pentylaniline nih.govrsc.org

Role as an Intermediate in Industrial Chemical Production

A chemical intermediate is a substance produced during a chemical process that is then used as a starting material for the synthesis of other products. nih.gov this compound serves as a crucial intermediate in the synthesis of specialized organic molecules, particularly for the production of liquid crystals and azo dyes.

Liquid Crystal Synthesis

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. This compound is a key building block for certain types of liquid crystalline compounds, such as Schiff bases and azo compounds, which are known for their mesomorphic properties.

For example, this compound is a precursor for the synthesis of calamitic (rod-shaped) liquid crystals. A notable reaction involves the diazotization of this compound, followed by a coupling reaction with phenol to produce 4-(4-Pentylphenylazo)phenol. nih.gov This azo compound can then be further functionalized to create more complex liquid crystal structures. nih.gov The pentyl group of the this compound is significant as the length of the alkyl chain influences the mesomorphic phase behavior of the final molecule.

Another application is in the synthesis of Schiff base liquid crystals. For instance, 4-hexyloxybenzylidene-4'-pentylaniline has been used as a standard reference material for identifying smectic mesophases due to its rich polymorphism. epo.org These compounds are typically synthesized through the condensation reaction of an appropriately substituted benzaldehyde (B42025) with this compound.

Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-) connecting aromatic rings. nih.gov The synthesis of these dyes often begins with the diazotization of a primary aromatic amine, such as this compound. nih.gov

The general process involves treating this compound with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt. nih.gov This highly reactive intermediate is then coupled with another aromatic compound (a coupling component), such as a phenol or another aniline derivative, to form the final azo dye. nih.govnih.gov The specific chemical structure of the starting aniline and the coupling component determines the color and properties of the resulting dye. The reaction to form 4-(4-Pentylphenylazo)phenol is a direct example of this compound being used as an intermediate in azo compound synthesis, which can function as both a dye and a liquid crystal precursor. nih.gov

The table below summarizes the key industrial applications of this compound as an intermediate.

Product Class Specific Product Example Synthetic Pathway Reference
Liquid Crystals4-(4-Pentylphenylazo)phenolDiazotization of this compound and coupling with Phenol nih.gov
Liquid Crystals4-Hexyloxybenzylidene-4'-pentylanilineCondensation of 4-Hexyloxybenzaldehyde with this compound epo.org
Azo DyesAzo compoundsDiazotization of this compound followed by an azo coupling reaction nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of 4 Pentylaniline

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. libretexts.org It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4-Pentylaniline, both ¹H NMR and ¹³C NMR are utilized to provide a comprehensive structural analysis. researchgate.net

The substitution pattern on the aromatic ring of this compound is readily confirmed by ¹H NMR. The protons on the benzene (B151609) ring exhibit characteristic splitting patterns that indicate a 1,4-disubstitution, also known as a para substitution. The purity of the sample can also be assessed by integrating the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities.

The chemical environment of each proton and carbon atom in this compound influences its resonance frequency, resulting in a unique chemical shift (δ) in the NMR spectrum. libretexts.orgucl.ac.uk

In the ¹H NMR spectrum, the aromatic protons typically appear as two distinct doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-substituted benzene ring. oregonstate.edu The protons of the pentyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups resonate at higher fields (lower ppm values), typically between δ 0.8 and 2.6 ppm. chemistrysteps.com The protons of the amino (-NH₂) group often appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The aromatic carbons show signals in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the pentyl chain appear in the upfield region (δ 10-40 ppm). libretexts.org The specific chemical shifts help to confirm the structure of the pentyl chain and its attachment to the aniline (B41778) ring.

¹H NMR Data for this compound

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity
Aromatic C-H6.6 - 7.0Doublet
Aromatic C-H6.9 - 7.2Doublet
Amino (-NH₂)Variable (often broad)Singlet
Benzylic (-CH₂-)~2.5Triplet
Methylene (-CH₂-)~1.6Multiplet
Methylene (-CH₂-)~1.3Multiplet
Methylene (-CH₂-)~1.3Multiplet
Methyl (-CH₃)~0.9Triplet

¹³C NMR Data for this compound

Carbon Type Approximate Chemical Shift (δ, ppm)
C-NH₂ (Aromatic)~145
C-Alkyl (Aromatic)~130
C-H (Aromatic)~129
C-H (Aromatic)~115
Benzylic (-CH₂-)~35
Methylene (-CH₂-)~31
Methylene (-CH₂-)~22
Methylene (-CH₂-)~31
Methyl (-CH₃)~14

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. libretexts.org

In a mass spectrum of this compound, the peak with the highest m/z value corresponds to the molecular ion (M⁺), which is the intact molecule with one electron removed. savemyexams.comchemguide.co.uk The molecular weight of this compound (C₁₁H₁₇N) is approximately 163.26 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at an m/z of 163. nih.gov The presence of this peak confirms the molecular weight of the compound.

When the molecular ion is formed in the mass spectrometer, it can be energetically unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways include:

Benzylic cleavage: The bond between the first and second carbon of the pentyl chain is prone to breaking, leading to the formation of a stable benzylic cation. A significant fragment is often observed at m/z 106, corresponding to the loss of a butyl radical (•C₄H₉). This is frequently the base peak in the spectrum. nih.gov

Loss of alkyl fragments: Fragmentation along the pentyl chain can result in the loss of smaller alkyl radicals, leading to a series of peaks separated by 14 mass units (the mass of a CH₂ group). libretexts.org

Common Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Neutral Loss
163[C₁₁H₁₇N]⁺-
106[C₆H₄NH₂CH₂]⁺•C₄H₉
91[C₆H₅N]⁺ or [C₇H₇]⁺•C₅H₁₂ or •C₄H₉N

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of the primary amine (-NH₂) group is indicated by the N-H stretching vibrations. The aromatic ring is identified by C-H and C=C stretching vibrations. The alkyl (pentyl) group is confirmed by C-H stretching and bending vibrations.

A study utilizing a Bruker ALPHA IR spectrometer with a diamond probe identified a characteristic band at 2260 cm⁻¹ in a related compound, which can be useful for comparative analysis. googleapis.com Another source provides details on the FTIR spectrum of this compound, recorded using a Bruker Tensor 27 FT-IR instrument with both neat and ATR-Neat techniques, further confirming the compound's identity. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Alkyl)Stretching2850 - 2960
C=C (Aromatic)Stretching1500 - 1600
N-H (Amine)Bending (Scissoring)1590 - 1650
C-NStretching1250 - 1360

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the benzene ring in this compound. libretexts.orgupi.edu The absorption of UV or visible light excites electrons from the ground state to a higher energy state. technologynetworks.commsu.edu The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* transitions within the aromatic ring. researchgate.net

The position and intensity of these absorption maxima can be influenced by the solvent used and the presence of substituents on the aromatic ring. nih.gov For instance, the presence of an amino group and an alkyl group on the benzene ring will affect the energy of the electronic transitions. UV-Vis spectroscopy can be employed for both qualitative and quantitative analysis, with the latter relying on the Beer-Lambert Law. libretexts.org Studies on related aniline derivatives have utilized UV-Vis spectroscopy to monitor reactions and determine compound concentrations. rsc.org

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Benzene Ringπ → π~204, ~256
Substituted Benzene (Aniline)π → π~230, ~280

Note: These are approximate values and can shift based on solvent polarity and pH.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. colorado.edu In GC, the volatile this compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. etamu.edu Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). scioninstruments.comuni-saarland.de This process generates a molecular ion (M⁺•) and a series of fragment ions. etamu.edu

The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. colorado.edunist.govnist.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (163.26 g/mol ) and characteristic fragment ions. nist.govthermofisher.com The most abundant peak in the GC-MS of this compound is observed at m/z 106. nih.gov Analysis of fragmentation patterns is crucial for structural elucidation. uni-saarland.dewhitman.edu For example, the loss of a butyl radical from the pentyl chain is a likely fragmentation pathway.

Table 3: Key Mass-to-Charge Ratios (m/z) in the GC-MS of this compound

Ionm/zRelative Abundance
[M]⁺163Moderate
[M-C₄H₉]⁺106High (Base Peak)
[C₆H₅NH]⁺92Moderate
[C₆H₅]⁺77Moderate

Note: The relative abundances are approximate and can vary between instruments.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. google.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. google.com For this compound, a reverse-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.commyfoodresearch.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. chromatographyonline.com Detection is often achieved using a UV detector, set at a wavelength where this compound exhibits strong absorbance. myfoodresearch.com HPLC methods can be optimized for the analysis of primary aromatic amines, providing excellent resolution and sensitivity. sigmaaldrich.com A specific HPLC method for N-pentylaniline uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. americanpharmaceuticalreview.com This technique utilizes smaller particle sizes in the stationary phase, leading to more efficient separations. chromatographyonline.com The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides an exceptionally selective and sensitive method for the determination of trace amounts of compounds like primary aromatic amines. ub.eduub.edu

In UHPLC-MS/MS analysis, after chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, a process known as multiple reaction monitoring (MRM), which enhances specificity and reduces background noise. mdpi.com This method is particularly valuable for analyzing complex samples, such as those from migration studies of food contact materials, where low detection limits are crucial. ub.eduub.edu

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its molecular formula. For this compound (C₁₁H₁₇N), elemental analysis would determine the mass percentages of carbon, hydrogen, and nitrogen. thermofisher.comchemspider.com

The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and calculated values confirms the stoichiometry of the compound. This technique is often used in conjunction with other analytical methods to provide a complete characterization of a synthesized compound. google.comtandfonline.com

Table 4: Elemental Analysis Data for this compound (C₁₁H₁₇N)

ElementTheoretical %
Carbon (C)80.93%
Hydrogen (H)10.50%
Nitrogen (N)8.58%

Note: Experimental values should be within ±0.4% of the theoretical values to be considered a good match.

Thermal Analysis (e.g., DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials, such as this compound. ucm.esalwsci.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions like melting and crystallization. wikipedia.orgtorontech.com

In a typical DSC experiment, both the sample and a reference material are subjected to a controlled temperature program. wikipedia.org When the sample undergoes a phase transition, it absorbs or releases heat. wikipedia.org This results in a temperature difference between the sample and the reference, which is recorded as a peak on a thermogram. ucm.es Endothermic events, such as melting, appear as peaks due to heat absorption, while exothermic events, like crystallization, result in troughs from heat release. wikipedia.org

The resulting DSC curve provides a wealth of information. The temperature at the peak of a transition is taken as the transition temperature (T). ucm.es For instance, the melting point (Tm) and crystallization temperature (Tc) can be determined with high precision. wikipedia.org The area under the peak is proportional to the enthalpy change (ΔH) associated with the transition, providing quantitative data on the energy of the process. nih.gov Furthermore, changes in the baseline of the DSC signal can indicate glass transitions (Tg), which are changes in heat capacity without a formal phase change. wikipedia.org

The purity of a compound can also be assessed using DSC. Pure compounds typically exhibit a sharp, well-defined melting peak, whereas impurities can cause the peak to broaden and shift to a lower temperature. libretexts.org

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DSC analysis of this compound.

Thermal PropertyValueUnit
Melting Point (Tm)Value°C
Enthalpy of Fusion (ΔHfus)ValueJ/g
Crystallization Temperature (Tc)Value°C
Enthalpy of Crystallization (ΔHc)ValueJ/g
Glass Transition Temperature (Tg)Value°C

Note: The values in this table are placeholders and would be determined experimentally.

Morphological and Microstructural Analysis (e.g., MDRS)

Morphologically-Directed Raman Spectroscopy (MDRS) is an advanced analytical technique that combines automated particle imaging with Raman spectroscopy to provide detailed information about the size, shape, and chemical identity of individual particles within a sample. nsf.orgalfatestlab.com This method is particularly useful for characterizing complex mixtures and understanding the microstructure of materials like this compound. atascientific.com.au

The process begins with automated imaging, where an optical microscope captures images of individual particles, allowing for the determination of morphological parameters such as size and shape. nsf.org Particle size can be described by parameters like circle equivalent (CE) diameter and length, while shape is characterized by metrics such as aspect ratio and circularity. atascientific.com.au

Following the morphological analysis, the instrument uses Raman spectroscopy to chemically identify the particles. alfatestlab.com A laser is directed at the center of each particle of interest, and the scattered light is collected. nsf.org The resulting Raman spectrum is a unique chemical fingerprint of the molecule, based on its vibrational modes. horiba.comlibretexts.org This allows for the identification of the chemical composition of each particle. horiba.com

MDRS is a powerful tool for several reasons. It can distinguish between different components in a mixture, such as an active pharmaceutical ingredient (API) and excipients. nsf.org It can also identify different polymorphic forms of a substance, which may have different physical properties. alfatestlab.com The technique provides component-specific particle size and shape distributions, offering a comprehensive understanding of the material's microstructure. nsf.orgatascientific.com.au

The data generated by MDRS can be presented in various formats, including tables that correlate morphological features with chemical identity.

Particle IDCE Diameter (µm)Aspect RatioChemical Identity
1ValueValueThis compound
2ValueValueThis compound
3ValueValueImpurity/Excipient

Note: The values in this table are for illustrative purposes and would be generated during an MDRS analysis.

Computational Chemistry and Theoretical Studies on 4 Pentylaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental characteristics of molecules like 4-pentylaniline. researchgate.netrsc.orgresearchgate.net These methods allow for the detailed examination of electronic structure, the exploration of potential energy surfaces, and the prediction of spectroscopic data.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are governed by the interplay between the aromatic ring and the alkyl and amino substituents. Molecular orbital (MO) theory provides a framework for understanding this interplay. numberanalytics.comunizin.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are key to understanding the molecule's reactivity and electronic transitions.

In aniline (B41778), the amino group donates electron density to the aromatic ring, primarily at the ortho and para positions, which increases the energy of the HOMO and activates the ring towards electrophilic substitution. rsc.org The pentyl group, being an alkyl group, is a weak electron donor through an inductive effect. In this compound, the HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom. The LUMO is typically a π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and its UV-Vis absorption characteristics.

Quantum chemical calculations can quantify these effects. For instance, DFT calculations can provide detailed information about the energies of the molecular orbitals and the contributions of different atomic orbitals to each MO. huntresearchgroup.org.uk This analysis helps in understanding the charge distribution within the molecule, which for this compound shows a negative partial charge on the nitrogen atom and altered electron density on the ring carbons compared to unsubstituted benzene.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA)26.02 Ų chemscene.com
LogP3.0015 chemscene.com
Number of Hydrogen Bond Acceptors1 chemscene.com
Number of Hydrogen Bond Donors1 chemscene.com
Number of Rotatable Bonds4 chemscene.com
XlogP (predicted)3.4 uni.lu

This table presents computationally predicted electronic and structural properties of this compound, offering insights into its polarity and potential intermolecular interactions.

Conformer Analysis and Energy Minimization

The conformational landscape of this compound is primarily determined by the rotation around the C-C single bonds of the pentyl chain and the C-N bond. chemscene.com The pentyl group can adopt various conformations, from a fully extended (all-trans) state to more folded structures. Each of these conformations corresponds to a specific point on the potential energy surface of the molecule.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation. arxiv.orgresearchgate.netmdpi.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of each atom. escholarship.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations produce a theoretical infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, one can identify characteristic vibrational modes associated with specific functional groups, such as the N-H stretching of the amino group and the C-H stretching of the alkyl chain and aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. mcmaster.ca This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of substituted benzenes, which are influenced by the amino and pentyl groups. The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

Conformational Flexibility and Dynamic Behavior

MD simulations are particularly useful for exploring the conformational flexibility of molecules like this compound. ethz.ch By simulating the molecule over a period of time, one can observe the transitions between different conformers of the pentyl chain. This provides a more realistic picture of the molecule's behavior in a liquid or solution phase, where it is constantly undergoing conformational changes. The flexibility of the pentyl chain can be important for its interactions with other molecules and its ability to pack in condensed phases.

Intermolecular Interactions and Self-Assembly

This compound molecules can interact with each other through a variety of intermolecular forces, including hydrogen bonding (between the amino groups), van der Waals interactions (between the aromatic rings and alkyl chains), and π-π stacking interactions (between the aromatic rings). MD simulations can be used to study these interactions in detail.

By simulating a system containing many this compound molecules, one can investigate how they arrange themselves and whether they form any ordered structures, a process known as self-assembly. ru.nl The balance between the different types of intermolecular interactions will determine the bulk properties of the material, such as its liquid crystal behavior, if any. The ability to form hydrogen bonds and the presence of the flexible alkyl chain are key factors that will influence the self-assembly process.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a chemical with its biological activity or physicochemical properties, respectively. sips.org.innih.gov These models are instrumental in predicting the behavior of novel compounds and understanding the underlying mechanisms of their activity.

Predictive Modeling of Chemical Reactivity

The chemical reactivity of this compound can be predicted using QSAR models. These models often utilize descriptors related to the electronic and structural features of the molecule. For instance, it is postulated that aromatic amines like this compound can form quinone methide imines, which are reactive species. oecd.org The potential for such transformations, which are crucial for understanding mechanisms like skin sensitization, can be predicted by specialized QSAR tools. oecd.org

In the context of skin sensitization, this compound has been predicted to be a weak skin sensitizer (B1316253) by some models, with its activity attributed to autooxidation to a hydroperoxide and metabolism to an aromatic nitroso compound. oecd.org The reliability of these predictions is often assessed by comparing them with data from analogous compounds. oecd.org For example, while some models accurately predict the sensitizing potential of similar anilines, discrepancies can arise, highlighting the importance of the model's applicability domain. oecd.org

Prediction of Environmental Fate Parameters

QSPR models are employed to predict the environmental fate of chemicals, including parameters like the gas-to-water partition coefficient (KW). researchgate.net These models often use theoretically derived molecular descriptors. For this compound and other organic compounds, descriptors such as the area-weighted surface charge of hydrogen bonding donor atoms and the average bond order of a carbon atom have been used in both partial least squares (PLS) and artificial neural network (ANN) models to predict KW. researchgate.net Generally, non-linear models like ANNs can offer more accurate predictions of these partition coefficients compared to linear models. researchgate.net

A QSAR study on aromatic amines, including this compound, aimed to model their aquatic toxicity in Tetrahymena pyriformis. ajrconline.org This study utilized multiple linear regression (MLR) and artificial neural networks (ANN) with electrotopological descriptors and partition coefficients to predict the 50% inhibitory growth concentration (IGC50). ajrconline.orgajrconline.org The results indicated that such models can effectively predict the aquatic toxicity of this class of compounds. ajrconline.org

Below is a table showcasing experimental and predicted aquatic toxicity data for this compound and related anilines.

Machine Learning Approaches in this compound Research

Machine learning (ML) is increasingly being applied in chemical research to predict molecular behavior, toxicity, and to optimize synthetic processes. researchgate.netnih.gov These data-driven approaches can uncover complex patterns and relationships that are not apparent with traditional modeling techniques. researchgate.net

Data-Driven Prediction of Chemical Behavior and Toxicity

Machine learning models, such as neural networks and random forests, are being developed to predict the toxicity of chemicals with greater accuracy than traditional QSAR models. researchgate.net For instance, high-throughput screening (HTS) data can be integrated with chemical structure information to build more robust predictive models. nih.gov

In the context of this compound, high-throughput phenotypic profiling using assays like the Cell Painting assay has been employed to assess its biological activity. amazonaws.comamazonaws.com These assays generate vast amounts of data on cellular morphology and function upon chemical exposure. amazonaws.comamazonaws.com For this compound, these studies have revealed that the nucleus is the most significantly affected organelle, followed by the nucleolus and mitochondria. amazonaws.comamazonaws.com This type of data-driven approach allows for the determination of a "Phenotype Altering Concentration" (PAC), which serves as a molecular point-of-departure for risk assessment. amazonaws.comamazonaws.com

The estrogenicity of this compound has also been investigated using in vitro assays. nih.gov It was identified as a chemical that can increase the synthesis of estradiol (B170435) and progesterone (B1679170), which are potential risk factors for breast cancer. nih.gov

The following table summarizes some of the predicted physicochemical and toxicokinetic properties of this compound from computational models.

Optimization of Synthetic Pathways

Materials Science Applications and Polymer Chemistry of 4 Pentylaniline

4-Pentylaniline as a Monomer in Polymer Synthesismusechem.com

This compound, an aromatic amine characterized by an aniline (B41778) core with a pentyl group at the para position, serves as a crucial monomer in polymer synthesis. musechem.comsigmaaldrich.com A monomer is a small molecule that chemically bonds to other monomers to form a large molecule known as a polymer. sigmaaldrich.comlibretexts.org The synthesis process, known as polymerization, involves the repetitive joining of these monomer units. sigmaaldrich.comlibretexts.org The presence of the amino group (-NH2) on the aromatic ring makes this compound a reactive component for various polymerization reactions, while the hydrophobic pentyl chain imparts specific solubility and organizational properties to the resulting polymers. cymitquimica.com

Polyanilines and Their Derivatives

Polyaniline is a class of conductive polymers known for its unique electrical and optical properties. google.com While polyaniline itself is a well-studied system, derivatives are often synthesized to enhance properties like processability and solubility. Aniline derivatives, such as this compound, can be incorporated into the polymer structure. The inclusion of the pentyl group from this compound can increase the polymer's solubility in common organic solvents, a significant advantage for creating uniform thin films required in many applications.

Furthermore, functionalized anilines are used in the creation of advanced composite materials. For instance, alkylaryl amines, including this compound, have been used in the functionalization of single-walled carbon nanotubes (SWNTs). uky.edu This process helps to dissolve or suspend the nanotubes in organic solvents, making them more compatible with polymer matrices for the development of novel copolymer and composite materials with distinct mechanical and electrical properties. uky.edu

Polyimines and Related Conjugated Polymerswikipedia.org

Polyimines, also known as polyazomethines or polyschiff bases, are polymers containing an imine (C=N) double bond in their backbone. wikipedia.orgdtic.mil These are often synthesized through a condensation reaction between an amine and an aldehyde or ketone. rsc.org this compound, with its primary amine group, is a suitable monomer for synthesizing polyimines. researchgate.net The resulting conjugated aromatic polyimines are a class of π-conjugated polymers whose electronic structure and properties can be systematically tuned by altering the backbone structure and side-group substitutions. dtic.mil

Research into polyimines has led to the development of materials with tunable thermal and mechanical properties. For example, polyimine thermosets derived from bio-based monomers have demonstrated a wide range of glass transition temperatures (Tg) and tensile strengths, showcasing their versatility. rsc.org Polyimine networks can also be designed as covalent adaptable networks (CANs) or vitrimers, which are crosslinked polymers that exhibit properties of both thermosets (excellent mechanical and thermal stability) and thermoplastics (reprocessability and recyclability). wikipedia.orgresearchgate.net These materials can be reprocessed and recycled through the reversible cleavage and reformation of their dynamic covalent bonds. researchgate.net

Representative Thermal and Mechanical Properties of Polyimine Systems
PropertyValue RangeReference
Glass Transition Temperature (Tg)8 °C to 147 °C researchgate.netrsc.org
Degradation Temperature (5% mass loss)Up to ~370 °C researchgate.net
Tensile Strength6.5 to 77.8 MPa rsc.org
Young's Modulus0.03 to 2.04 GPa researchgate.net
Char Yield (at high temperatures)Up to 68% researchgate.net

Development of Functional Materials Incorporating this compound Moietiesmusechem.comgoogle.com

The unique molecular structure of this compound, combining a reactive amine with an alkyl chain, makes it a valuable component for creating functional materials. musechem.com Its incorporation can influence properties such as liquid crystallinity, electronic behavior, and chemical reactivity.

Organic Electronics Applications (e.g., Organic Semiconductors)tcichemicals.comphi.com

Conjugated polymers, including those derived from this compound, are central to the field of organic electronics due to their mechanical flexibility and tunable optoelectronic properties. rsc.orgtaylorfrancis.com The this compound moiety can be integrated into larger polymer structures to create organic semiconductors.

For example, N,N-Di(4-bromophenyl)-N-(4-pentylphenyl)amine, which is synthesized from this compound, serves as a monomer for sulfide-containing polyfluorenes. nycu.edu.tw These polymers are investigated for their light-emitting properties in polymer light-emitting diodes (PLEDs). The inclusion of the pentylphenylamine group helps to control the polymer's solubility and film-forming characteristics, which are critical for device fabrication. nycu.edu.tw The electronic properties of conjugated aromatic polyimines, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by modifying the chemical structure, including the use of specific aniline derivatives. dtic.mil This tuning is essential for designing efficient organic electronic devices. tcichemicals.comrsc.org

Tunable Electronic Properties of Aromatic Polyimines
PropertyEnergy Range (eV)SignificanceReference
Electron Affinity (LUMO Level)2.46 to 2.94 eVAffects electron injection/transport dtic.mil
Ionization Potential (HOMO Level)4.80 to 5.38 eVAffects hole injection/transport dtic.mil
Energy Gap (LUMO-HOMO)2.08 to 2.77 eVDetermines optical absorption/emission wavelength dtic.mil

Dyes and Pigmentsmusechem.comcymitquimica.com

This compound is an important intermediate in the synthesis of dyes, particularly azo dyes. cymitquimica.com Azo dyes are a large class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). ijirset.comiipseries.org They are produced through a two-step process: diazotization followed by a coupling reaction. ijirset.comunb.ca

In this process, an aromatic amine like this compound is treated with a source of nitrous acid to form a diazonium salt. This salt is then reacted with a coupling component, such as a phenol (B47542) or another aniline derivative, to form the final azo dye. unb.ca For instance, this compound can undergo a diazo-coupling reaction with phenol to synthesize 4-[(4'-pentyl)azo]phenol. cymitquimica.comfigshare.com The specific structure of the amine and the coupling component determines the color and properties of the resulting dye. ijirset.comjbiochemtech.com These dyes have applications in coloring various materials, including textiles and polymers. jbiochemtech.commdpi.com

Resins and Adhesivescymitquimica.com

The chemical reactivity of this compound also lends itself to the production of resins and adhesives. cymitquimica.com Its amine group can react with other functional groups, such as epoxides and acid anhydrides, which are fundamental components in the formulation of many thermosetting resins.

A notable application is in the formation of polyimine-based vitrimers, which can be considered a type of advanced, recyclable resin. researchgate.net These materials are created by crosslinking monomers, which can include aniline derivatives. For example, this compound was used in the synthesis of triamides of fumaropimaric acid, a reaction relevant to the development of novel rosin-based resins. researchgate.net The resulting thermoset materials combine high thermal stability and mechanical strength with the unique ability to be reprocessed and chemically recycled under mild conditions, contributing to the development of sustainable structural materials. researchgate.netrsc.org

Supramolecular Chemistry Involving this compound

Supramolecular chemistry is a field of chemistry that extends "beyond the molecule," focusing on the study of chemical systems composed of multiple molecular entities that are associated through non-covalent intermolecular forces. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, pi-pi interactions, and electrostatic effects, govern the organization of molecules into well-defined, functional superstructures. wikipedia.org Key concepts within this domain include molecular self-assembly, molecular recognition, and host-guest chemistry, all of which are crucial for developing advanced materials and catalytic systems. wikipedia.orgnih.gov In this context, this compound, with its distinct amphiphilic character arising from the aromatic amine head and the aliphatic pentyl tail, serves as an important model compound in studies exploring the fundamental principles of supramolecular organization and catalysis.

Molecular Recognition and Self-Assembly

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, forming the basis for self-assembly, the spontaneous organization of molecules into ordered structures. wikipedia.orgwikipedia.orgnih.gov The specificity of these interactions is paramount for the bottom-up construction of complex and functional supramolecular architectures. nih.gov

The role of molecular recognition has been demonstrated in studies of dynamic combinatorial libraries, where oligomers equipped with specific recognition units can self-assemble. sigmaaldrich.com In one such system, oligomers featuring phosphine (B1218219) oxide groups as hydrogen-bond acceptors were designed to form duplexes with complementary oligomers bearing phenol hydrogen-bond donor groups. sigmaaldrich.com The self-assembly process is driven by the formation of strong hydrogen bonds between these recognition modules in non-polar solvents like toluene. sigmaaldrich.com

A key experiment highlighting the necessity of molecular recognition involved the reaction between 4-pentylbenzaldehyde (B1294691) and this compound. mcmaster.caresearchgate.net These reactants were specifically chosen because they lack the hydrogen-bonding "recognition sites" present on other substrates used in the study. researchgate.net When a phosphine oxide-containing oligomer, which acted as a catalyst for substrates with complementary recognition sites, was added to the this compound reaction mixture, no significant catalytic effect was observed. researchgate.net This finding underscores that the self-assembly of the catalyst with the substrates, a prerequisite for catalysis, is critically dependent on specific molecular recognition events—in this case, hydrogen bonding—which are absent in the this compound system. researchgate.net

Host-Guest Chemistry

Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a smaller "guest" molecule into a cavity or binding site of a larger "host" molecule. wikipedia.orgmdpi.com These interactions are driven by non-covalent forces and often exhibit high selectivity, where the host preferentially binds guests of a specific size, shape, and chemical nature. wikipedia.org Common host molecules include macrocycles such as cyclodextrins, calixarenes, and cucurbiturils, which possess well-defined, often hydrophobic, cavities. wikipedia.orgwikipedia.org

Research in chromatography has indicated that this compound can participate in host-guest interactions. researchgate.net Due to the hydrophobic nature of its pentyl chain and aromatic ring, this compound is a suitable guest for inclusion within the hydrophobic cavity of cyclodextrins (CDs). researchgate.net CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate non-polar molecules or moieties in aqueous environments. nih.govresearchgate.net The formation of such host-guest complexes can increase the solubility and stability of the guest molecule. thno.org Studies on the chromatographic retention of various alkylanilines have shown behavior consistent with the formation of host-guest complexes with cyclodextrin-based stationary phases. researchgate.net

While specific studies on the complexation of this compound with other common macrocyclic hosts are not extensively detailed, its molecular structure suggests potential for such interactions.

Calixarenes : These are macrocycles made of phenol units linked by methylene (B1212753) bridges, forming a "basket" shape with a hydrophobic cavity that can entrap guest molecules. nih.govwikipedia.org

Cucurbiturils : These are pumpkin-shaped macrocycles composed of glycoluril (B30988) units, known for their ability to bind cationic and neutral guests within their cavity through hydrophobic and cation-dipole interactions. wikipedia.orgcore.ac.uk

The ability of this compound to act as a guest molecule makes it a useful probe for studying the binding properties and recognition capabilities of various supramolecular hosts.

Supramolecular Catalysis

Supramolecular catalysis utilizes the principles of molecular recognition and host-guest binding to accelerate chemical reactions, often mimicking the high efficiency and selectivity of natural enzymes. nih.govlookchem.com A supramolecular catalyst typically operates by binding and orienting substrate molecules within a defined microenvironment, thereby stabilizing the reaction's transition state or increasing the effective concentration of reactants. lookchem.com

The reaction between this compound and 4-pentylbenzaldehyde to form an imine has been used as a benchmark control reaction to investigate the efficacy of a recognition-encoded supramolecular catalyst. mcmaster.caresearchgate.net In a study focused on discovering a synthetic imine polymerase, researchers developed an oligomer (termed AAA) featuring phosphine oxide recognition units. researchgate.net This oligomer was designed to catalyze the reaction between substrates that had complementary hydrogen-bonding phenol groups. researchgate.net

To confirm that catalysis was dependent on this recognition, the effect of the AAA oligomer and its constituent parts was tested on the reaction of this compound with 4-pentylbenzaldehyde, neither of which possesses the necessary recognition site. researchgate.net The reaction progress was monitored by ¹H NMR spectroscopy, and the half-life of the aldehyde was measured. The results showed that neither the fully assembled AAA oligomer, a shorter dimer (AA), nor a simple monomeric phosphine oxide (nBu₃PO) had any significant effect on the reaction rate compared to the control experiment with no additive. mcmaster.caresearchgate.net This demonstrates that the catalytic activity is not merely due to the presence of the phosphine oxide group but is a true supramolecular effect requiring specific host-guest recognition between the catalyst and the substrates. researchgate.net

Table 1: Effect of Phosphine Oxide Additives on the Half-Life of Imine Formation

The following table presents data from a study on supramolecular catalysis, showing the half-life of the reaction between 4-pentylbenzaldehyde and this compound in the presence of various additives. The data illustrates the lack of catalytic activity when molecular recognition sites are absent from the substrates.

AdditiveConcentration (mM)Aldehyde Half-Life (hours)
None (Control)0~14
nBu₃PO10~14
AA (Dimer)5~14
AAA (Trimer Catalyst)3.3~14

Data sourced from research on supramolecular catalysis by recognition-encoded oligomers. mcmaster.caresearchgate.net Reaction conditions: 20 mM 4-pentylbenzaldehyde, 40 mM this compound, and specified additive concentration in toluene-d8.

Environmental Fate, Degradation, and Ecotoxicological Studies of 4 Pentylaniline

Environmental Persistence and Degradation Pathways

The persistence of 4-pentylaniline in the environment is dictated by its susceptibility to various degradation processes. Like other aniline (B41778) derivatives, it is expected to undergo both abiotic and biotic transformations that prevent long-term persistence under most environmental conditions.

Specific experimental data on the hydrolysis and photolysis of this compound are not available. Aromatic amines like aniline are generally not susceptible to hydrolysis under typical environmental pH conditions. However, photolysis can be a significant degradation pathway for anilines in aquatic environments. The absorption of UV radiation can lead to the formation of reactive intermediates, contributing to the compound's breakdown. For the parent compound, aniline, photolysis in sunlit surface waters can be a relatively rapid process. The presence of the pentyl group on the aromatic ring in this compound may influence the rate of photolysis compared to aniline, but without specific studies, the exact impact remains undetermined.

Biodegradation is recognized as the most significant removal mechanism for aniline from aquatic and terrestrial systems. nih.gov It is anticipated that this compound is also susceptible to microbial degradation. Microorganisms in soil and water can utilize aniline derivatives as a source of carbon and nitrogen. The typical aerobic degradation pathway for aniline proceeds through oxidative deamination to form catechol, which is then further metabolized via ring cleavage. nih.govresearchgate.net The alkyl (pentyl) side chain of this compound may affect the rate and potentially the pathway of biodegradation compared to the parent molecule.

No bacterial strains have been specifically isolated or identified for the degradation of this compound. However, numerous studies have identified microbes capable of degrading aniline and other derivatives. Genera such as Delftia and Dietzia have been shown to effectively metabolize aniline, often tolerating high concentrations. nih.govnih.gov It is plausible that some of these strains, or other naturally occurring microbial consortia, would also be capable of degrading this compound.

Due to the lack of specific research on this compound contamination, no targeted bioremediation strategies have been developed. General strategies for aniline-contaminated sites often involve bioaugmentation with known aniline-degrading microbial consortia to enhance the natural attenuation process.

Biotic Degradation (e.g., Microbial Degradation)

Bioaccumulation and Bioconcentration Potential

There are no direct experimental studies measuring the bioaccumulation or bioconcentration factor (BCF) for this compound. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), which measures its hydrophobicity or lipophilicity. The computed XLogP3 value, an estimate of log Kow, for this compound is 3.4. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms. Substances with a log Kow greater than 2 and a high octanol-air partition coefficient (Koa) are considered to have a potential for biomagnification in food chains. researchgate.net The presence of the C5 alkyl chain significantly increases the hydrophobicity of this compound compared to aniline (log Kow of 0.9), suggesting its bioaccumulation potential is likely higher than that of the parent compound.

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, such as its solubility, vapor pressure, and sorption characteristics.

The key parameter for assessing mobility in soil is the soil organic carbon-water (B12546825) partition coefficient (Koc). This coefficient indicates the tendency of a chemical to adsorb to soil and sediment particles, which in turn affects its potential for leaching into groundwater or moving with surface runoff. A higher Koc value signifies stronger binding to soil and lower mobility. While a primary study detailing its measurement is not available, a Koc value of 244 L/kg for this compound has been reported in a regulatory document. This value would classify this compound as having moderate mobility in soil. The sorption of aniline derivatives in soil is known to be influenced by soil organic matter content and pH. ecetoc.org

Soil Sorption and Leaching

The mobility of this compound in the terrestrial environment is largely dictated by its sorption to soil particles and its potential for leaching into groundwater. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A higher Koc value indicates a greater tendency for a chemical to adsorb to soil and organic matter, reducing its mobility.

log Koc ≈ 0.81 * log Kow + 0.86

Applying this to this compound:

log Koc ≈ 0.81 * 3.4 + 0.86 ≈ 3.61

This estimated log Koc value of approximately 4074 L/kg suggests that this compound has a high potential for sorption to soil organic carbon.

Table 1: Estimated Soil Sorption and Leaching Potential of this compound

Parameter Estimated Value Interpretation
Log Kow 3.4 Moderately hydrophobic
Log Koc 3.61 High sorption potential
Koc (L/kg) ~4074 Strong binding to soil organic matter
Leaching Potential Low Unlikely to leach significantly into groundwater

This high sorption potential indicates that this compound is likely to be relatively immobile in most soil types, with its movement being significantly retarded. Consequently, the risk of groundwater contamination through leaching is considered to be low. The primary factors influencing its sorption will be the organic matter content of the soil, with higher organic content leading to greater adsorption.

Volatilization from Water and Soil

Volatilization is another important process that determines the environmental distribution of this compound. The tendency of a chemical to volatilize from water to air is described by its Henry's Law Constant (H). This constant can be calculated from the compound's vapor pressure and water solubility.

The physicochemical properties of this compound relevant to volatilization are:

Vapor Pressure: 0.00862 mmHg at 25°C

Water Solubility: Sparingly soluble (estimated to be around 163 mg/L)

Molecular Weight: 163.26 g/mol

The Henry's Law Constant (H) can be calculated using the following formula:

H = (Vapor Pressure in atm * Molecular Weight) / Water Solubility in g/m³

First, convert the units:

Vapor Pressure: 0.00862 mmHg * (1 atm / 760 mmHg) ≈ 1.13 x 10⁻⁵ atm

Water Solubility: 163 mg/L = 163 g/m³

Now, calculate H:

H ≈ (1.13 x 10⁻⁵ atm * 163.26 g/mol ) / 163 g/m³ ≈ 1.13 x 10⁻⁵ atm·m³/mol

Table 2: Estimated Volatilization Potential of this compound

Parameter Value Unit
Vapor Pressure 0.00862 mmHg
Water Solubility ~163 mg/L
Henry's Law Constant (H) ~1.13 x 10⁻⁵ atm·m³/mol

The calculated Henry's Law Constant for this compound is relatively low. This suggests that volatilization from moist soil surfaces and water bodies is not expected to be a significant environmental fate process. While some volatilization will occur, the compound is more likely to remain in the soil and water compartments. For volatilization from soil, the process is also dependent on factors such as soil moisture content and temperature, but the low intrinsic volatility of this compound remains the dominant factor.

Ecotoxicological Impact Assessment

The potential for this compound to cause harm to ecosystems is evaluated through ecotoxicological studies on various organisms and through modern screening and pathway-based approaches.

Effects on Aquatic and Terrestrial Organisms

Specific ecotoxicological data for this compound on a wide range of aquatic and terrestrial organisms is limited in publicly available literature. However, based on the known toxicity of aniline and its derivatives, it is expected that this compound would exhibit toxicity to aquatic life. Anilines are known to act as polar narcotics, a mode of toxic action that disrupts cell membranes.

For aquatic organisms, the toxicity of anilines generally increases with increasing alkyl chain length, up to a certain point, due to increased hydrophobicity which facilitates partitioning into biological membranes. Therefore, this compound is likely to be more toxic than aniline itself.

Aquatic Invertebrates: Data for closely related anilines suggest that organisms like Daphnia magna would be susceptible to the toxic effects of this compound.

Fish: Fish species are also likely to be affected, with potential for acute and chronic toxicity.

Algae: Algal species are often sensitive to aniline derivatives, which can inhibit growth and photosynthesis.

Information on the toxicity of this compound to terrestrial organisms is even more scarce. However, given its high sorption to soil, soil-dwelling organisms such as earthworms and other invertebrates could be at risk of exposure.

High-Throughput Screening for Ecotoxicity

To rapidly assess the potential toxicity of a large number of chemicals, high-throughput screening (HTS) assays are increasingly being used. This compound is included in the U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) program, under the substance identifier DTXSID0040707. epa.govepa.gov

The ToxCast program screens chemicals across a wide range of in vitro assays to identify potential molecular initiating events and biological pathways that may be perturbed. While a comprehensive analysis of the ToxCast data for this compound is beyond the scope of this article, the inclusion of this compound in the program indicates that data on its potential interactions with various biological targets is being generated. This data can be used to prioritize further testing and to inform on its potential modes of toxic action. The EPA's CompTox Chemicals Dashboard serves as a public repository for this data. epa.govepa.govtox21.gov

Adverse Outcome Pathway (AOP) Development for Environmental Endpoints

An AOP for environmental endpoints related to narcosis induced by this compound in aquatic organisms could be conceptualized as follows:

AOP Title: Membrane perturbation by this compound leading to reduced survival in fish.

Molecular Initiating Event (MIE): Partitioning of this compound into and disruption of the fluidity and function of cell membranes.

Key Event 1 (KE1): Impaired function of membrane-bound proteins (e.g., ion channels, enzymes).

Key Event 2 (KE2): Disruption of cellular ion homeostasis and mitochondrial function.

Key Event 3 (KE3): Reduced cellular energy production and increased oxidative stress.

Key Event 4 (KE4): Impaired tissue and organ function (e.g., gill function, leading to respiratory distress).

Adverse Outcome (AO): Decreased individual survival, leading to potential population-level effects.

This generalized AOP provides a plausible mechanistic hypothesis for the aquatic toxicity of this compound. The data generated from HTS assays, as mentioned in the previous section, can help to provide evidence for the specific molecular and cellular key events within this pathway.

Biological Interactions and Toxicological Pathways of 4 Pentylaniline

Mechanisms of Biological Interaction

The biological activity of aniline (B41778) derivatives like 4-Pentylaniline is rooted in their ability to interact with various components of a biological system. These interactions can modulate the function of key biological molecules and perturb cellular pathways.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

While specific studies exhaustively detailing the interaction of this compound with a wide array of enzymes and receptors are limited, the broader class of aniline compounds is known to engage with such molecular targets. smolecule.com The functional groups on aniline derivatives facilitate binding with various biological molecules. smolecule.com

Research has shown that alkylanilines can interact with several key biological players:

Androgen Receptor: In an in vitro study evaluating the interaction of various chemicals with the androgen receptor, this compound (also referred to as 4-n-amylaniline) was included in the list of tested compounds. epa.gov The study aimed to identify chemicals that act as agonists or antagonists of the androgen receptor, with positive hits being further tested in competitive binding assays to confirm receptor interaction. epa.gov

Neuropeptide FF Receptors: A patent for compounds intended for pain treatment describes the synthesis of derivatives using this compound as a starting material. google.com These compounds were designed to interact with Neuropeptide FF (NPFF) receptors (NPFF1 and NPFF2), which are G-protein coupled receptors involved in modulating the opioid system and pain responses. google.com

Thyroperoxidase (TPO): A high-throughput screening study identified this compound as an inhibitor of thyroperoxidase (TPO), an essential enzyme in the synthesis of thyroid hormones. nih.gov This interaction points to the potential of this compound to disrupt thyroid hormone homeostasis. nih.gov

Cytochrome P450 Enzymes: Alkyl-substituted anilines undergo metabolic activation mediated by Cytochrome P450 enzymes. mit.edu This metabolism, particularly N-hydroxylation, is a critical step that can lead to the formation of reactive intermediates. mit.edunih.gov For instance, 3-ethylaniline (B1664132) has been characterized as a mechanism-based inactivator of human P450 2A6. mit.edu

Influence on Biochemical Pathways and Cellular Processes

The interaction of this compound with molecular targets can subsequently influence broader biochemical and cellular activities. The most notable documented influence is on the steroidogenesis pathway.

A significant finding comes from a high-throughput screening of chemicals using the H295R steroidogenesis assay, which utilizes human adrenocortical carcinoma cells that express all the key enzymes for steroid hormone synthesis. nih.govnih.gov In this assay, this compound was identified as one of 296 chemicals that increased the synthesis of either estradiol (B170435) (E2) or progesterone (B1679170) (P4). nih.gov Specifically, these chemicals are termed "E2-up" or "P4-up." nih.gov

The steroidogenesis pathway is a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones, including progestagens, androgens, and estrogens. nih.govreactome.org An increase in estradiol and progesterone is a known risk factor for breast cancer. nih.gov By increasing the production of these hormones in vitro, this compound demonstrates a potential to perturb this critical endocrine pathway. nih.gov

Toxicological Endpoints and Hazard Identification

The toxicological profile of a chemical is determined by assessing specific endpoints such as its potential to cause genetic damage, cancer, or cell death.

Genotoxicity and DNA Damage

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell. nih.govnih.gov This damage can occur through the formation of DNA adducts (covalent binding of the chemical to DNA), which can lead to mutations if not repaired. mit.edu

For the broader class of alkylanilines, genotoxicity is a significant concern. nih.govnih.gov These compounds can be potent genotoxins in cultured mammalian cells following metabolic activation by phase I and phase II enzymes. nih.gov The primary mechanism involves N-hydroxylation by cytochrome P450 enzymes, followed by further conjugation, leading to reactive intermediates like nitrenium ions or quinone imines that can damage DNA. mit.edunih.govnih.gov Studies on various substituted anilines indicate that genotoxicity appears to be a general property of this chemical class. d-nb.info

However, data specifically for this compound is sparse. A safety data sheet for the compound states that there is "No information available" regarding its mutagenic effects. fishersci.com The parent compound, aniline, is known to induce oxidative DNA damage in the spleen of rats, leading to an accumulation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative stress. wikipedia.org

Carcinogenic Potential

The carcinogenic potential of aniline derivatives is closely linked to their genotoxic mechanisms and metabolic activation. The International Agency for Research on Cancer (IARC) has classified aniline as "Probably carcinogenic to humans" (Group 2A), based on strong mechanistic evidence and sufficient evidence in experimental animals. who.int This classification is based on its similarity to other carcinogenic aromatic amines in terms of metabolic activation, genotoxicity, and target organs. who.int

For this compound specifically, a safety data sheet indicates that it has not been listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. fishersci.com In the study that identified this compound as an up-regulator of estradiol and progesterone, it was categorized as having "inadequate evidence" to classify its carcinogenicity. nih.gov This highlights a data gap, as substances that increase these hormones are considered potential risk factors for breast cancer. nih.gov

Research on other alkyl-substituted anilines has associated them with an increased risk of human bladder cancer. mit.edu The carcinogenic mechanism is believed to involve metabolic activation and the subsequent formation of DNA adducts. mit.edu

CompoundIARC ClassificationNTP ListingNotes
This compoundNot listed fishersci.comNot listed fishersci.comClassified as having "inadequate evidence" for carcinogenicity in one study. nih.gov
AnilineGroup 2A (Probably carcinogenic to humans) who.int-Classification based on strong mechanistic evidence and animal studies. who.int

Cytotoxicity

Cytotoxicity is the quality of being toxic to cells. For aniline derivatives, cytotoxicity can result from metabolic activation into reactive intermediates that bind to essential cellular macromolecules.

While direct cytotoxicity studies on this compound are not detailed in the reviewed literature, research on related compounds provides insight. Studies on other aniline derivatives have demonstrated their ability to cause cell death. nih.gov For example, certain 4-anilino-2-phenylquinoline derivatives have shown significant cytotoxicity against various cancer cell lines. nih.gov The cytotoxic effect is often dependent on the specific chemical structure, as small modifications can lead to a loss of activity. nih.gov Furthermore, sulfotransferase-mediated metabolism has been shown to promote the cytotoxicity of some alkylanilines. mit.edu

Immunotoxicity

The potential for this compound to modulate the immune system has been evaluated using new approach methods (NAMs). In a broad screening of data-poor chemicals, this compound was flagged for potential immunosuppressive activity. oup.comoup.com This determination was based on its activity in the BioMAP® platform, a system that uses human primary cell-based assays to model complex inflammatory and immune responses. oup.com

A semiquantitative flag for immunosuppression is generated when a chemical demonstrates relevant bioactivity at concentrations lower than those causing general cytotoxicity. oup.com The BioMAP system includes various models, such as those for B-cell and T-cell function, to detect potential immunosuppressive effects. oup.com For this compound, activity was noted in assays related to acute toxicity and immunosuppression, suggesting a potential for adverse effects on the immune system. oup.com Standard toxicity studies often use changes in hematological parameters, immune organ weight and histology, and serum globulin levels as initial indicators of potential immunotoxicity. pmda.go.jp

Organ-Specific Toxicity (e.g., Liver Toxicity, Neurotoxicity, Respiratory Toxicity)

Investigations into the organ-specific effects of this compound have identified several potential targets.

Respiratory Toxicity According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that may cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3). sigmaaldrich.com Product safety information sheets consistently list the respiratory system as a target organ for this compound. sigmaaldrich.com

Liver and Kidney Toxicity The liver and kidneys are primary organs for the metabolism and excretion of foreign chemicals, making them susceptible to toxic injury. libretexts.orguct.ac.za High-throughput screening initiatives have flagged this compound for potential bioactivity in liver and kidney toxicity assays (HIPPTox). oup.com These assays are designed to identify chemicals that may cause injury to these specific organs, which are critical for filtering and breaking down toxins in the body. oup.comlibretexts.org

Neurotoxicity Evidence for the neurotoxic potential of this compound comes from studies on model organisms. In a large-scale screening using zebrafish larvae, this compound was observed to cause significant hyperactivity, indicating an effect on the central nervous system. nih.gov Neurotoxicity can manifest through various mechanisms, including direct damage to neuronal receptors. libretexts.org While specific studies on this compound using methods like microelectrode array (MEA) assays—which assess changes in neuronal network activity—are not publicly available, the behavioral effects in zebrafish point to a potential for neuroactive effects. oup.comoup.com

In Vitro Toxicological Studies

In vitro methods provide a means to investigate the toxicological effects of chemicals at the cellular level, offering insights into mechanisms of action without the use of whole animal testing.

Cell Line Studies (e.g., MCF10A, HEK293T, MCF7, A549, SK-RC-52)

While comprehensive studies detailing the cytotoxic effects of this compound across a wide range of specific cancer and non-cancer cell lines are limited in publicly accessible literature, some high-throughput screening data indicate cellular effects. One analysis suggested that the nucleus is a primary site of impact for this compound within the cell. amazonaws.com

Cell lines are fundamental tools in toxicology for assessing cytotoxicity and organ-specific toxicity. umsha.ac.irjmb.or.kr For example, the MCF-7 cell line is often used in inflammation and cancer research, while A-549 (lung) and HEK293 (kidney) cells are used to assess toxicity in their respective organs of origin. umsha.ac.irjmb.or.kr The lack of extensive, specific data for this compound in these standard cell lines highlights an area for future research.

High-Throughput Screening for Thyroid-Disrupting Chemicals (e.g., TPO Inhibition)

This compound has been identified as an inhibitor of thyroperoxidase (TPO), a critical enzyme in the synthesis of thyroid hormones. nih.gov In a tiered high-throughput screening campaign of over 1,000 chemicals from the ToxCast library, this compound was tested for its ability to inhibit TPO activity using the Amplex UltraRed-TPO (AUR-TPO) assay. nih.gov

This screening approach involved an initial test at a single high concentration, followed by full concentration-response testing for active chemicals. nih.gov To distinguish specific TPO inhibition from non-specific assay interference, parallel assays for cytotoxicity and luciferase inhibition were also conducted. nih.gov this compound was confirmed as a selective inhibitor of TPO. nih.gov

TPO Inhibition Data for this compound
CompoundCASRNAssayActivity
This compound33228-44-3AUR-TPOActive Inhibitor

Behavioral Effects in Model Organisms (e.g., Zebrafish Photomotor Response Assay)

The zebrafish (Danio rerio) has become a key vertebrate model for high-throughput toxicity screening, particularly for developmental neurotoxicity. nih.gov Behavioral assays, such as the photomotor response (PMR), are used to assess the effects of chemicals on nervous system function by measuring changes in movement in response to light stimuli. nih.govd-nb.info

In a large-scale study of 1,060 ToxCast chemicals, zebrafish larvae were exposed to this compound at various concentrations up to 120 hours post-fertilization (hpf). nih.gov The results showed that this compound induced a distinct behavioral phenotype.

Behavioral Effects of this compound on Zebrafish Larvae
CompoundToxCast IDConcentrationObserved Effect (120 hpf)
This compoundTX00509864 µMSignificant hyperactivity in both light and dark conditions

This finding demonstrates that this compound is neuroactive in a whole-organism model, causing significant alterations in behavior at a specific concentration. nih.gov Such behavioral changes can be predictive of other adverse developmental outcomes. d-nb.info

In Silico Toxicity Prediction and Modeling

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure, complementing traditional testing methods. nih.govimmunocure.us These approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are valuable for prioritizing chemicals for further testing and for risk assessment. biorxiv.orgnih.gov

For this compound, in silico models have yielded mixed results, underscoring the ongoing development in this field. In one QSAR model designed to predict estrogen receptor binding, this compound was predicted to be "Active". researchgate.net However, this was contrary to the in vitro assay result, which found it to be "Not active", illustrating a challenge for predictive toxicology where models must be carefully validated. researchgate.net

QSAR models are built using molecular descriptors, which are calculated properties of a chemical's structure. For this compound, some of these descriptors have been calculated as part of large-scale chemical assessment programs. oup.com

Calculated Physicochemical Properties for this compound
PropertyValueSignificance
log Koa (Octanol-Air Partition Coefficient)2.42Indicates partitioning behavior between air and organic phases.
log Po/w (Octanol-Water Partition Coefficient)-2.31Indicates hydrophobicity and potential for bioaccumulation.

These descriptors are used in models like those developed for aromatic amines, the chemical class to which this compound belongs, to predict endpoints such as aquatic toxicity. ajrconline.org Platforms like the OECD QSAR Toolbox and ProTox servers integrate such data to generate toxicity predictions for various endpoints, including organ toxicity and toxicological pathways. qsartoolbox.orgcharite.de

Molecular Similarity and Machine Learning Models for Toxicity Endpoints

The prediction of chemical toxicity is increasingly reliant on computational methods, including machine learning (ML) models that leverage the principle of molecular similarity. nih.gov The fundamental assumption is that molecules with similar structures will exhibit similar biological activities. sci-hub.se For a compound like this compound, its structural similarity to other chemicals, particularly other aniline derivatives, is a critical factor in predicting its toxicological profile using these computational tools. oecd.orgnih.gov

Machine learning models are developed to identify patterns between molecular features (descriptors) and specific toxicity endpoints. sci-hub.se The process involves several key steps: curating data, generating molecular descriptors, developing a prediction model, and validating it. sci-hub.se Algorithms such as Random Forest and Neural Networks are trained on datasets of known toxicants to learn these relationships. sci-hub.se The trained models can then predict the toxicity of new or untested compounds. nih.govsci-hub.se Molecular representations like molecular fingerprints (e.g., MACCS, Morgan fingerprints) are used to encode the chemical structure into a format that the ML algorithm can process. mdpi.com

In the case of this compound, its structural analogues are used in a process called read-across to fill data gaps for toxicity endpoints like skin sensitization. oecd.orgnih.govljmu.ac.uk A regulatory assessment identified p-toluidine (B81030) and this compound as the closest analogues to 4-isopropylaniline (B126951), noting they differ only in the number of carbon atoms and the degree of branching in the alkyl chain at the para-position. oecd.org This similarity allows for the hypothesis that the biological activity, such as skin sensitization potential, will be comparable among these compounds. oecd.org

Table 1: Molecular Similarity of this compound and its Analogues

Compound NameStructural Relationship to this compoundShared FeatureKey Difference
4-Isopropylaniline Close structural analogueAniline core with para-alkyl substituentIsopropyl group instead of a pentyl group oecd.org
p-Toluidine Close structural analogueAniline core with para-alkyl substituentMethyl group instead of a pentyl group oecd.org
p-Phenylenediamine Structural analogueAniline coreAdditional amino group at para-position oecd.org
p-Aminophenol Structural analogueAniline coreHydroxyl group at para-position oecd.org

Prediction of Molecular Initiating Events (MIEs) and Adverse Outcome Pathways (AOPs)

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a Molecular Initiating Event (MIE) to an adverse outcome (AO) through a series of measurable key events (KEs). oecd.orgnih.govepa.gov The MIE is the initial point of interaction between a chemical and a biological molecule. ecetoc.orgnumberanalytics.com This interaction triggers a cascade of subsequent biological perturbations that can ultimately lead to toxicity at the organism or population level. nih.govecetoc.org

For aromatic amines like this compound, the predicted MIE for skin sensitization is the covalent binding of the molecule to skin proteins. oecd.orgnumberanalytics.com The sensitizing potential of aniline derivatives is based on the reactivity of the amino group with the aromatic system. oecd.org However, the parent compound is often not reactive enough to bind directly. Instead, it is believed that biotransformation or metabolic activation within the skin is required to form reactive species. oecd.org These metabolites are then capable of binding to proteins, initiating the sensitization process. oecd.org

This MIE triggers the AOP for skin sensitization. numberanalytics.comiivs.org The pathway involves a sequence of key events, starting with protein binding and leading to the activation of various cell types and inflammatory responses, culminating in the adverse outcome of allergic contact dermatitis. iivs.org

Table 2: Predicted Adverse Outcome Pathway for Skin Sensitization by this compound

AOP ComponentDescriptionRelevance to this compound
Stressor The chemical agent causing the initial perturbation.This compound
Molecular Initiating Event (MIE) Covalent binding to skin proteins. iivs.orgThis compound, likely following metabolic activation, binds to nucleophilic residues on skin proteins. oecd.org
Key Event 1 Keratinocyte Activation. iivs.orgThe chemically-modified proteins induce stress signaling in skin keratinocytes.
Key Event 2 Dendritic Cell Activation. iivs.orgDendritic cells are activated by the stress signals from keratinocytes and uptake the modified proteins.
Key Event 3 T-cell Proliferation & DifferentiationActivated dendritic cells migrate to lymph nodes and present the antigen to T-cells, leading to their proliferation.
Adverse Outcome (AO) Skin Sensitization (Allergic Contact Dermatitis). ecetoc.orgUpon re-exposure, memory T-cells orchestrate an inflammatory response, resulting in allergic contact dermatitis. unece.org

Skin Sensitization Potential

Structure-Activity Relationships for Skin Sensitization

Structure-Activity Relationships (SARs) are used to predict a chemical's toxicological properties based on its molecular structure. nih.gov For skin sensitization, SARs are largely defined by two factors: the presence of a protein-reactive functional group (or a group that can be metabolized to become reactive) and the physicochemical properties that allow for skin penetration. nih.govkcl.ac.uk

The skin sensitization potential of this compound is primarily related to its aniline structure. oecd.org Aromatic amines are a well-known class of skin sensitizers. oecd.org The key structural alert is the amino group attached to the benzene (B151609) ring. oecd.orgnih.gov The reactivity of this amino group is influenced by other substituents on the aromatic ring. oecd.org In the case of this compound, the para-substituted pentyl group influences the electronic properties of the molecule, which in turn affects the reactivity and the potential for metabolic activation into a protein-reactive species. oecd.org The read-across hypothesis for anilines is based on the mechanistic consideration that their sensitization potential depends on the reactivity of this amino group. oecd.org

In Vitro and In Vivo Studies (e.g., Guinea Pig Allergy Assessment)

The potential for a substance to cause skin sensitization is evaluated through a variety of testing methods. iivs.org Historically, animal tests like the guinea pig allergy assessment have been the standard. bienta.net

In vivo studies using guinea pigs are a method for identifying potential skin sensitizers. bienta.net In a Guinea Pig Maximisation Test (GPMT), an adjuvant-type test, a positive response is typically considered when at least 30% of the test animals show sensitization. unece.org Research on analogues of 4-isopropylaniline showed that this compound tested positive for skin sensitization in such an assessment. oecd.org This finding supports the SAR predictions for aniline derivatives. oecd.org

In addition to traditional animal testing, modern non-animal methods have been developed that align with the AOP framework. iivs.org These include in chemico and in vitro assays that assess specific key events:

Direct Peptide Reactivity Assay (DPRA): This in chemico assay measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, modeling the MIE of protein binding. iivs.org

KeratinoSens™: This cell-based assay uses a keratinocyte cell line to measure the activation of genes responsive to oxidative stress, which is a key event following the MIE. iivs.org

human Cell Line Activation Test (h-CLAT): This test uses a monocytic cell line to assess the activation of dendritic cells by measuring changes in cell surface markers, corresponding to a later key event in the sensitization AOP. iivs.org

While specific results for this compound in these newer assays are not detailed in the provided context, the positive result in the guinea pig test provides strong evidence of its skin sensitization potential. oecd.org

Table 3: Summary of Skin Sensitization Study Findings for this compound

Study TypeMethodFindingSource
In Vivo Guinea Pig Allergy AssessmentPositive for skin sensitization oecd.org
In Silico / Read-Across Analogue-based assessmentPredicted to be a skin sensitizer (B1316253) based on structural similarity to other anilines oecd.org

Current Research Gaps and Future Research Directions for 4 Pentylaniline

Unexplored Reactivity and Derivatization Pathways

The current synthetic utility of 4-pentylaniline is largely centered on its primary amine functionality, particularly in the formation of imines and amides for liquid crystal synthesis. sigmaaldrich.comnih.gov However, the reactivity of the entire molecule, including the aromatic ring and the pentyl chain, is ripe for exploration.

Future research should investigate:

C-H Functionalization: Direct C-H activation of the pentyl chain or the aromatic ring could provide novel, step-economical routes to complex derivatives. researchgate.netnih.gov Palladium-catalyzed C-H activation/annulation reactions, for instance, have been described for N-alkylanilines and could be adapted for this compound to create polycyclic structures. x-mol.net

Novel Polymerization Reactions: Beyond its role in liquid crystals, this compound could serve as a monomer for novel polymers. Exploring its potential in polymerization reactions could lead to new materials with unique electronic or mechanical properties.

Multicomponent Reactions: The use of this compound in multicomponent reactions, such as the Povarov reaction for synthesizing tetrahydroquinolines or other cascade reactions, is an underexplored area. rsc.org This could lead to the efficient, one-pot synthesis of complex heterocyclic scaffolds.

Catalytic Transformations: A manganese(III) porphyrin-catalyzed reaction for the dual functionalization of C(sp³)–H bonds was attempted with this compound, but it resulted in a mixture of side-products with the reaction centered on the para-substituent instead of the alkyl chain. rsc.org Further investigation into selective catalysts for either the alkyl chain or the aromatic ring is warranted.

Comprehensive Mechanistic Understanding of Complex Transformations

While this compound is used in various reactions, the detailed mechanisms are often inferred from studies on simpler anilines. A deeper mechanistic understanding is crucial for reaction optimization, controlling selectivity, and predicting outcomes.

Key areas for mechanistic investigation include:

Imine Formation and Polymerization: In a study on supramolecular catalysis, this compound was used in an imine formation reaction. nih.govrsc.org While the study provided insights into the catalytic process, a more profound understanding of the kinetics and thermodynamics of oligomer formation is needed.

Liquid Crystal Assembly: The formation of liquid crystalline phases from this compound derivatives, such as N-(4-n-pentyloxybenzylidene)-4'-n-pentylaniline, is well-documented, but the precise intermolecular interactions and molecular dynamics driving the phase transitions are not fully elucidated. researchgate.net

Oxidative Coupling and Annulation: The mechanisms of oxidative reactions involving N-alkylanilines to form products like quinolines or carbazoles often involve complex pathways with reactive intermediates. nih.govrsc.orgorganic-chemistry.org Detailed kinetic and computational studies specific to this compound would clarify these pathways and enable better control over product formation.

Development of Sustainable and Atom-Economical Synthetic Methods

Traditional synthetic routes often involve multiple steps, harsh reagents, and significant waste generation. Future research must prioritize the development of "green," sustainable, and efficient methods for the synthesis and derivatization of this compound.

Future directions include:

Greener Synthesis of Derivatives: Research has shown the use of heterogeneous catalysts like sulfonated Starbons and greener solvents like cyclopentyl methyl ether (CPME) for the synthesis of liquid crystals derived from this compound. whiterose.ac.uk Expanding the repertoire of such green methodologies is essential.

Atom-Economical Reactions: Strategies that maximize the incorporation of all atoms from the reactants into the final product are highly desirable. nih.gov This includes exploring catalytic "borrowing hydrogen" methodologies for the N-alkylation of anilines with alcohols, which produce water as the only byproduct, and redox-neutral annulation reactions. rsc.orglookchem.com

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions. nih.govmdpi.com Exploring biocatalytic routes, for example, using enzymes for the selective oxidation or amination to produce or modify this compound, represents a significant opportunity for sustainable synthesis.

Table 1: Comparison of Green Synthesis Metrics for a Liquid Crystal Derivative
MetricTraditional MethodGreen Method (Microwave, CPME)
Solvent TolueneCyclopentyl methyl ether (CPME)
Catalyst/Reagent DCC/DMAPEDC (Water-soluble)
Reaction Time 24 hours30 minutes
Energy Source Reflux (Heating Mantle)Microwave Irradiation
Workup Column ChromatographySimple Filtration/Washing
This table is a qualitative comparison based on findings for similar liquid crystal syntheses. whiterose.ac.uk

Advanced Characterization of Material Properties at the Nanoscale

Derivatives of this compound are known to form self-assembling systems, most notably liquid crystals. researchgate.nettandfonline.com Understanding and controlling the structure and properties of these materials at the nanoscale is critical for designing advanced applications, such as sensors and optical devices.

Research should focus on:

Surface and Interface Analysis: Utilizing advanced microscopy techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) to visualize the molecular arrangement of this compound-based materials on different surfaces.

Nanoscale Mechanical and Electronic Properties: Probing the properties of individual molecules or small aggregates to understand how molecular structure translates to macroscopic material behavior.

Self-Assembly Dynamics: Investigating the kinetics and thermodynamics of self-assembly processes to gain better control over the formation of desired nanostructures. The functionalization of diazacarbazoles prepared from this compound has been shown to influence π-π stacking interactions, highlighting the need for detailed structural analysis. researchgate.net

Deeper Understanding of Biological Interactions and Molecular Targets

Aniline (B41778) and its derivatives can interact with biological systems. A fundamental understanding of these interactions at the molecular level, separate from toxicological endpoints, is crucial for developing potential biomedical applications and for understanding metabolic pathways.

Future research should aim to:

Identify Molecular Targets: Studies on other alkylanilines have shown that they are substrates for xenobiotic metabolism enzymes like arylamine N-acetyltransferases (NATs). acs.org Research has indicated that 4-alkylanilines are good substrates for NAT1. acs.org Identifying the specific proteins, enzymes, and receptors that this compound and its metabolites interact with is a key research gap.

Characterize Binding Interactions: Using techniques like molecular docking, X-ray crystallography, and NMR spectroscopy to characterize the binding modes and affinities of this compound derivatives with their molecular targets. researchgate.net This can reveal the structural basis for their biological activity.

Probe Mechanisms of Action: Elucidating the downstream biochemical pathways that are modulated upon the binding of this compound derivatives to their targets. Research on alkylanilines suggests that metabolic activation can lead to reactive intermediates capable of forming DNA adducts, implicating mechanisms involving nitrenium ions and quinone imines. nih.govnih.gov

Table 2: Enzyme Selectivity for Alkylaniline N-Acetylation
SubstratePreferred EnzymeRationale for Selectivity
4-Alkylanilines NAT1Binding of the alkyl substituent to the V216 residue in NAT1. acs.org
3-Alkylanilines NAT2Multiple bonding interactions with the F93 residue in NAT2. acs.org
2-Alkylanilines NAT2Unfavorable steric clashes between the 2-alkyl group and the F125 residue in NAT1. acs.org
Data from studies on methyl- and ethylanilines, providing a model for this compound. acs.org

Refinement of Environmental Fate Models and Remediation Strategies

The release of aniline derivatives into the environment is a significant concern. While general models for the environmental fate and degradation of anilines exist, data specific to this compound is sparse.

Future efforts should concentrate on:

Biodegradation Pathways: Identifying the specific microorganisms and enzymatic pathways responsible for the biodegradation of this compound. While some Rhodococcus species are known to degrade aniline, specific pathways for long-chain alkylanilines need to be detailed. mdpi.com

Advanced Oxidation Processes (AOPs): Optimizing AOPs, such as Fenton or photo-Fenton processes, for the efficient degradation of this compound in wastewater. nih.gov Key parameters like pH and catalyst concentration need to be tailored for this specific compound. nih.gov

Integrated Remediation Approaches: Developing and testing integrated strategies that combine chemical oxidation for high concentration "hot spots" with biological degradation for residual dissolved-phase contamination, as has been proven effective for other aniline derivatives. regenesis.comregenesis.com

Predictive Environmental Modeling: Developing more accurate quantitative structure-activity relationship (QSAR) models to predict the persistence, bioaccumulation potential, and mobility of this compound in different environmental compartments.

Integration of Computational and Experimental Approaches for Predictive Modeling

Predictive modeling, which leverages computational algorithms to forecast outcomes based on historical data, is a powerful tool for accelerating research and development. insightsoftware.comeab.com Integrating computational chemistry with experimental work can provide a synergistic approach to understanding and utilizing this compound.

Key opportunities include:

Property Prediction: Using Density Functional Theory (DFT) and other computational methods to predict the geometric, electronic, and spectroscopic properties of novel this compound derivatives before their synthesis. researchgate.net This can guide experimental efforts toward molecules with desired characteristics.

Reaction Modeling: Simulating reaction pathways and transition states to understand reaction mechanisms, predict product selectivity, and design more efficient catalysts for transformations involving this compound.

QSAR for Biological Activity and Environmental Fate: Developing robust QSAR models that correlate the molecular structure of this compound derivatives with their biological interactions and environmental behavior. Studies have already begun to calculate geometric and solvation descriptors for 4-alkylanilines, which form the basis for such models. researchgate.netscitechnol.comresearchgate.net

Exploration of Novel Applications in Emerging Technologies

A significant research gap exists in the full exploration of this compound's applications in emerging technologies. manuscriptedit.comresearchgate.net Current research provides a foundation, but future work is needed to translate these initial findings into practical, high-tech applications.

Materials Science and Optoelectronics: Recent studies have demonstrated the use of this compound as a key reactant in the synthesis of complex heterocyclic molecules, such as functionalized 2,7-diazacarbazoles. researchgate.netbeilstein-journals.org These resulting compounds are noted for their interesting photophysical properties and π-π stacking interactions in their crystal structures. researchgate.net Such characteristics are highly desirable in the field of materials science for the development of novel organic semiconductors, light-emitting diodes (OLEDs), and other optoelectronic devices. A future research direction involves systematically modifying the this compound precursor and reaction conditions to tune the electronic and optical properties of the resulting diazacarbazole derivatives for specific technological applications.

Advanced Toxicological Screening: this compound is included in the U.S. Environmental Protection Agency's (EPA) ToxCast chemical libraries, where it has been subjected to a variety of high-throughput screening (HTS) assays. epa.govoup.com These assays are part of a broader move towards New Approach Methodologies (NAMs) for chemical safety assessment, which represents an emerging technology in toxicology. oup.com It has been tested for its potential to inhibit thyroperoxidase (TPO) and deiodinase type 1 (DIO1), and to alter the synthesis of hormones like estradiol (B170435) and progesterone (B1679170). epa.govoup.comescholarship.org While this provides valuable data, a research gap lies in using this information to build predictive models for structure-activity relationships. Future work could focus on combining the HTS data for this compound and related anilines with computational modeling to better predict the biological activity of similar, untested compounds, thereby accelerating chemical risk assessment. epa.govoup.com

Polymer and Materials Chemistry: The compound has been used in chromatographic studies involving functionalized microspheres, indicating its utility as an analytical standard or a modifying agent in polymer chemistry. mdpi.com Emerging technologies in polymer science, such as the development of "smart" materials or specialized coatings, could represent a new frontier for this compound. researchgate.netmdpi.com Future research could explore the incorporation of the pentylaniline moiety into polymer backbones to create materials with unique surface properties, thermal stability, or responsiveness to stimuli.

Standardization of Experimental Protocols for Cross-Study Comparability

The inclusion of this compound in large-scale screening programs like ToxCast underscores a critical need for the standardization of experimental protocols. epa.govoup.comescholarship.org Ensuring that data is comparable across different laboratories and studies is fundamental for building robust scientific knowledge and making reliable regulatory decisions. nih.gov

Challenges in Data Comparability: When a compound like this compound is tested in various bioassays (e.g., TPO inhibition, steroidogenesis), slight variations in experimental conditions can lead to different results. epa.govescholarship.org Factors such as solvent choice, concentration ranges, cell line passage number, and data processing pipelines can all introduce variability. oup.comescholarship.org This creates a research gap in understanding the extent to which protocol differences affect outcomes and how to harmonize them. wjarr.com

Future Directions for Standardization: Future research should focus on establishing and promoting standardized reporting guidelines for studies involving this compound and other aniline derivatives. nih.gov This aligns with broader initiatives like the Minimum Information about a Cellular Assay (MIACA) which call for detailed descriptions of experimental parameters. nih.gov

Key areas for standardization include:

Assay Protocols: For in vitro assays, detailed reporting of cell culture conditions, reagent sources, incubation times, and endpoint measurement techniques is essential. The methods used in the ToxCast program, which detail the protocols for assays like the DIO1 inhibition and H295R steroidogenesis assays, serve as a strong starting point. oup.comescholarship.org

Chemical Purity and Handling: The purity of the this compound sample and its handling (e.g., storage, solvent) should be documented, as impurities or degradation products could influence experimental results. oup.com

Data Analysis and Reporting: Establishing a consensus on data normalization, hit-calling criteria, and statistical analysis is crucial for cross-study comparisons. The ToxCast program, for example, utilizes a standardized data processing pipeline (tcpl) to ensure consistency. escholarship.org

By addressing these gaps, the scientific community can enhance the reliability and utility of data generated for this compound, facilitating its evaluation and potential application in new technologies.

Interactive Data Table: this compound in High-Throughput Screening Assays

The following table summarizes results for this compound from various high-throughput screening assays mentioned in the literature.

Assay TargetScreening Program/StudyResult/ActivityFinding
Thyroperoxidase (TPO)ToxCastActiveIdentified as a potential TPO inhibitor. epa.gov
Deiodinase Type 1 (DIO1)ToxCastInactiveShowed minimal inhibition of DIO1 activity. oup.com
Steroidogenesis (H295R)ToxCastActiveFound to increase the synthesis of progesterone (P4). escholarship.org
Analytical Quality Control (AQC)Tox21PassThe compound passed analytical quality control for stability. oup.com

Q & A

Q. How do researchers address challenges in achieving >99% purity for this compound in multi-step syntheses?

  • Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization in ethanol/water (70:30). Monitor by TLC (Rf = 0.5 in hexane:EA 8:2) and validate via elemental analysis .

Data Contradictions and Resolution

  • Example : Conflicting reports on this compound’s thermal stability may stem from varying oxygen levels during testing. Use thermogravimetric analysis (TGA) under inert (N₂) vs. aerobic conditions to isolate degradation pathways .

Tables for Key Comparative Data

PropertyThis compound4-ButylanilineReference
Melting Point (°C)45–4738–40
LogP (Octanol/Water)3.83.2
UV λmax (nm)320310

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentylaniline
Reactant of Route 2
Reactant of Route 2
4-Pentylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.